SAMe-1,4-Butanedisulfonate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H22N6O5S.3C4H10O6S2/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*5-11(6,7)3-1-2-4-12(8,9)10/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-4H2,(H,5,6,7)(H,8,9,10)/t2*7-,8+,10+,11+,14+,27?;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARKYOPJRNOOU-RLUFNZFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N12O28S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101020-79-5 | |
| Record name | Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-, 1,4-butanedisulfonate (salt), 1,4-butanedisulfonate (salt) (2:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of S-adenosylmethionine-1,4-butanedisulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of S-adenosylmethionine-1,4-butanedisulfonate (SAMe-1,4-butanedisulfonate). S-adenosylmethionine (SAMe) is a critical endogenous molecule involved in numerous biochemical pathways, and the 1,4-butanedisulfonate salt offers enhanced stability, making it a preferred form for therapeutic applications. This document details both chemical and enzymatic synthesis routes, purification protocols, and comprehensive characterization methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis provides a direct route to SAMe, which is then converted to the 1,4-butanedisulfonate salt. A common approach involves the methylation of a precursor, S-adenosyl-L-homocysteine (SAH), followed by salt formation.
Experimental Protocol:
A novel method for preparing ademetionine 1,4-butanedisulfonate involves a multi-step chemical synthesis process.[1] The initial steps focus on the preparation of a suitable methylating agent and the subsequent methylation of a protected S-adenosyl-L-homocysteine derivative.[1] The final step is the salification of the synthesized SAMe with 1,4-butanedisulfonic acid.[1]
-
Preparation of the Methylating Agent: A specific methylating reagent is synthesized, for example, by reacting diethylene glycol dimethyl ether with boron trifluoride ether solution in the presence of epichlorohydrin.[1]
-
Methylation Reaction: S-adenosyl-L-homocysteine (or a suitable derivative) is methylated using the prepared reagent in a solvent such as trifluoroacetic acid. The reaction temperature is carefully controlled, typically starting at low temperatures (e.g., -10°C) and gradually warming to 0°C.[1]
-
Work-up and Isolation of SAMe: Following the completion of the methylation reaction (monitored by HPLC), the reaction is quenched with water. The aqueous solution containing SAMe is washed with an organic solvent like isopropyl ether to remove unreacted starting materials and byproducts.[1]
-
Salification with 1,4-Butanedisulfonic Acid: The aqueous solution of SAMe is then treated with a solution of 1,4-butanedisulfonic acid.[1]
-
Purification and Isolation of the Final Product: The resulting this compound is purified, often by ion-exchange chromatography, and then isolated as a solid, for instance, by precipitation from a mixed solvent system (e.g., methanol:acetone) or by spray drying.[1]
Synthesis Workflow (Chemical)
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient method for producing the biologically active (S,S)-isomer of SAMe. This process typically utilizes the enzyme S-adenosylmethionine synthetase (MAT) to catalyze the reaction between L-methionine and adenosine (B11128) triphosphate (ATP).
Experimental Protocol:
-
Enzyme Preparation: Recombinant S-adenosylmethionine synthetase (MAT) is expressed in a suitable host, such as E. coli, and purified. Immobilized MAT can also be used for improved stability and reusability.
-
Reaction Mixture: A typical reaction mixture includes L-methionine, ATP, magnesium salts (as cofactors for MAT), and a suitable buffer (e.g., Tris-HCl) to maintain an optimal pH.
-
Reaction Conditions: The enzymatic reaction is carried out at a controlled temperature, typically around 37°C. The progress of the reaction is monitored by HPLC to determine the conversion of substrates to SAMe.
-
Purification: Upon completion, the reaction mixture is subjected to purification steps to isolate the SAMe. This often involves an initial acid treatment to precipitate proteins, followed by centrifugation. The supernatant is then purified using ion-exchange chromatography.
-
Salt Formation: The purified SAMe is converted to the 1,4-butanedisulfonate salt by eluting the ion-exchange column with a solution of 1,4-butanedisulfonic acid.
-
Isolation: The final product is isolated by methods such as spray drying or lyophilization.
Synthesis Workflow (Enzymatic)
Caption: Enzymatic synthesis workflow for this compound.
Purification
Ion-exchange chromatography is the primary method for purifying SAMe due to its charged nature.
Experimental Protocol for Ion-Exchange Chromatography:
-
Resin Selection and Preparation: A strong cation exchange resin is typically used. The resin is packed into a column and equilibrated with a low-ionic-strength buffer at a specific pH to ensure the binding of SAMe.
-
Sample Loading: The crude SAMe solution is loaded onto the equilibrated column.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: The bound SAMe is eluted from the column. This is often achieved by applying a salt gradient (e.g., increasing concentrations of NaCl or another salt) or by changing the pH of the elution buffer. For the preparation of the 1,4-butanedisulfonate salt, an aqueous solution of 1,4-butanedisulfonic acid can be used as the eluent.[2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure SAMe.
-
Desalting and Concentration: The pure fractions are pooled, and if a salt gradient was used for elution, a desalting step may be necessary. The solution is then concentrated.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white powder |
| Solubility | Soluble in water. |
| Stability | The 1,4-butanedisulfonate salt provides enhanced stability compared to other salts of SAMe. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for separating its diastereomers, (S,S)-SAMe (biologically active) and (R,S)-SAMe.
Experimental Protocol:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an ion-pairing agent (e.g., sodium 1-hexanesulfonate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution may be employed for better separation.
-
Detection: UV detection at approximately 254-260 nm is standard for SAMe analysis.
-
Quantitative Analysis: The concentration of SAMe can be determined by comparing the peak area of the sample to that of a standard of known concentration.
Table of HPLC Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10 mM Sodium 1-hexanesulfonate, 1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 15% B or a gradient depending on the separation needs |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural integrity of the SAMe ion.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of polar molecules like SAMe.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, allowing for the identification and quantification of SAMe in complex matrices.[3][4]
Table of Mass Spectrometry Data for SAMe Ion:
| Parameter | Value |
| Molecular Formula (SAMe ion) | C₁₅H₂₂N₆O₅S⁺ |
| Monoisotopic Mass (SAMe ion) | 398.1372 u |
| Major Fragment Ions (m/z) | 250 (adenosine), 136 (adenine)[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound in D₂O:
| Chemical Shift (ppm) | Multiplicity | Assignment (SAMe moiety) |
| ~8.2-8.4 | s | H-2 & H-8 (adenine) |
| ~6.0 | d | H-1' (ribose) |
| ~4.5-4.8 | m | H-2', H-3', H-4' (ribose) |
| ~3.8 | m | H-5' (ribose) |
| ~4.1 | t | α-CH (methionine) |
| ~3.0-3.4 | m | CH₂-S |
| ~2.9 | s | S-CH₃ |
| ~2.2 | m | β-CH₂ (methionine) |
| ~2.7 | t | CH₂-SO₃ (butanedisulfonate) |
| ~1.8 | m | CH₂-CH₂ (butanedisulfonate) |
Predicted ¹³C NMR Data for this compound in D₂O:
| Chemical Shift (ppm) | Assignment (SAMe moiety) |
| ~175 | C=O (carboxyl) |
| ~155 | C-6 (adenine) |
| ~152 | C-2 (adenine) |
| ~148 | C-4 (adenine) |
| ~141 | C-8 (adenine) |
| ~119 | C-5 (adenine) |
| ~87 | C-1' (ribose) |
| ~83 | C-4' (ribose) |
| ~73 | C-2' (ribose) |
| ~72 | C-3' (ribose) |
| ~54 | α-CH (methionine) |
| ~50 | CH₂-S |
| ~49 | S-CH₃ |
| ~30 | β-CH₂ (methionine) |
| ~25 | γ-CH₂ (methionine) |
Biological Signaling Pathways of SAMe
SAMe is a central molecule in cellular metabolism, participating in three major pathways: transmethylation, transsulfuration, and aminopropylation.
Metabolic Pathways of SAMe
Caption: Overview of the main metabolic pathways involving SAMe.
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and characterization data are intended to support researchers and professionals in the development and analysis of this important therapeutic compound.
References
- 1. CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 2. CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 3. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S-Adenosyl-L-methionine Disulfate Tosylate(97540-22-2) 1H NMR spectrum [chemicalbook.com]
- 7. S-Adenosyl-L-methionine(29908-03-0) 1H NMR spectrum [chemicalbook.com]
The In Vitro Mechanism of Action of S-Adenosylmethionine-1,4-Butanedisulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylmethionine (SAMe) is a pivotal endogenous molecule involved in a multitude of cellular processes. As a stable salt form, S-Adenosylmethionine-1,4-butanedisulfonate offers a bioavailable source of SAMe for in vitro and in vivo investigations. This technical guide provides an in-depth exploration of the in vitro mechanism of action of SAMe-1,4-butanedisulfonate, focusing on its three core metabolic pathways: transmethylation, transsulfuration, and aminopropylation. This document details the molecular interactions, summarizes key quantitative data from cellular studies, provides comprehensive experimental protocols for assessing its activity, and illustrates the intricate signaling pathways through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of SAMe.
Introduction
S-Adenosylmethionine (SAMe) is a naturally occurring molecule found in all living cells, where it functions as a critical metabolic intermediate.[1] Synthesized from adenosine (B11128) triphosphate (ATP) and methionine, SAMe is the principal methyl group donor in a vast number of biochemical reactions essential for the synthesis and function of nucleic acids, proteins, lipids, and neurotransmitters.[1][2] The 1,4-butanedisulfonate salt of SAMe is a stabilized form that facilitates its use in experimental and clinical settings.
The in vitro effects of SAMe are multifaceted, stemming from its central role in three interconnected metabolic pathways:
-
Transmethylation: The transfer of a methyl group from SAMe to a variety of acceptor molecules, a fundamental process in epigenetic regulation and biosynthesis.
-
Transsulfuration: A pathway that converts homocysteine, a product of transmethylation, into cysteine, a precursor for the major intracellular antioxidant glutathione (B108866).
-
Aminopropylation: The pathway responsible for the synthesis of polyamines, which are essential for cell growth, differentiation, and proliferation.
This guide will dissect each of these mechanisms, presenting the underlying biochemistry, summarizing quantitative data from in vitro studies, providing detailed experimental protocols, and visualizing the pathways to provide a comprehensive understanding of the in vitro action of this compound.
Core Mechanisms of Action
Transmethylation: The Epigenetic and Biosynthetic Hub
The most prominent role of SAMe is as the universal methyl donor in transmethylation reactions.[2] In these reactions, catalyzed by a large family of methyltransferases, the methyl group from SAMe is transferred to various substrates, including DNA, RNA, histones, and other small molecules. This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.
The ratio of SAMe to SAH is a critical determinant of cellular methylation potential. A high SAMe/SAH ratio favors methyltransferase activity, while an accumulation of SAH can be inhibitory.
Caption: The Transmethylation Pathway.
SAMe has been shown to exert cytotoxic effects on cancer cells in a dose- and time-dependent manner. This is, in part, attributed to its influence on DNA and histone methylation, which can alter the expression of oncogenes and tumor suppressor genes.
| Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| HCT 116p53-/- (Colon Cancer) | S-Adenosyl-l-methionine | 500 µM | 72 hours | [3] |
| uL3ΔHCT 116p53-/- (Colon Cancer) | S-Adenosyl-l-methionine | 750 µM | 72 hours | [3] |
Transsulfuration: Fueling Antioxidant Defenses
The transsulfuration pathway channels homocysteine, generated from transmethylation, towards the synthesis of cysteine. This pathway is crucial for maintaining cellular redox balance as cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The two key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH). SAMe acts as an allosteric activator of CBS, thereby promoting the entry of homocysteine into the transsulfuration pathway.[4][5]
Caption: The Transsulfuration Pathway.
SAMe has been shown to enhance the activity of CBS in colorectal cancer cells, leading to increased production of hydrogen sulfide (B99878) (H₂S), another product of this pathway with signaling properties.
| Cell Line | Treatment | Effect on CBS Activity | Reference |
| HCT116 (Colon Cancer) | SAMe (0.1-3 mM) | Concentration-dependent increase in H₂S production | [4] |
Aminopropylation: Building Blocks for Cell Growth
The aminopropylation pathway utilizes SAMe for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). These polycations are essential for cell proliferation, differentiation, and the stabilization of nucleic acids. The first and rate-limiting step is the decarboxylation of SAMe by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAMe (dcSAMe). The aminopropyl group from dcSAMe is then transferred to putrescine to form spermidine (catalyzed by spermidine synthase) and subsequently to spermidine to form spermine (catalyzed by spermine synthase).[6]
Caption: The Aminopropylation Pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
In Vitro Methyltransferase Assay
This protocol is designed to measure the activity of a specific methyltransferase in the presence of SAMe.
-
Materials:
-
Purified methyltransferase enzyme
-
Substrate for the methyltransferase (e.g., DNA, histone, or a specific peptide)
-
This compound solution
-
Tritiated SAMe ([³H]-SAMe) for radiometric detection (or non-radioactive SAMe for other detection methods)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂)
-
Scintillation vials and scintillation fluid (for radiometric assay)
-
Filter paper discs (e.g., P81 phosphocellulose)
-
Wash buffers (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Stop solution (e.g., trichloroacetic acid)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the substrate, and the purified methyltransferase enzyme in a microcentrifuge tube.
-
Add varying concentrations of this compound to different tubes. Include a control with no SAMe.
-
To initiate the reaction, add a small amount of [³H]-SAMe.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper disc and immediately immersing it in a wash buffer.
-
Wash the filter paper discs several times to remove unincorporated [³H]-SAMe.
-
Dry the filter paper discs and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated methyl groups over time.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Complete cell culture medium
-
This compound stock solution
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping the cells in a straight line with a sterile pipette tip or by removing the insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound to the wells. Include an untreated control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
In Vitro Spermidine/Spermine Synthase Activity Assay
This assay measures the activity of spermidine or spermine synthase by detecting the production of their by-product, 5'-methylthioadenosine (MTA).
-
Materials:
-
Cell or tissue lysate containing spermidine/spermine synthase
-
Decarboxylated SAMe (dcSAMe)
-
Putrescine (for spermidine synthase) or spermidine (for spermine synthase)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Antibody against MTA (for immunoassay-based detection) or a method for chromatographic separation and quantification of MTA (e.g., HPLC)
-
Stop solution
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the cell/tissue lysate, and either putrescine or spermidine.
-
Initiate the reaction by adding dcSAMe.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction.
-
Quantify the amount of MTA produced using a suitable method, such as a competitive ELISA with an anti-MTA antibody or by HPLC analysis.
-
Calculate the enzyme activity based on the rate of MTA formation.
-
Conclusion
S-Adenosylmethionine-1,4-butanedisulfonate serves as a stable and effective source of SAMe for in vitro research, enabling the detailed investigation of its diverse cellular functions. Its central role in transmethylation, transsulfuration, and aminopropylation pathways underscores its profound impact on cellular homeostasis, from epigenetic regulation and antioxidant defense to cell growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to explore the intricate mechanisms of SAMe action and to evaluate its therapeutic potential in various disease models. Further in vitro studies are warranted to fully elucidate the specific enzyme kinetics and to uncover the full spectrum of its molecular targets, which will be instrumental in the development of novel therapeutic strategies.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl-l-Methionine Overcomes uL3-Mediated Drug Resistance in p53 Deleted Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of S-adenosyl-L-methionine (SAM), an allosteric activator of cystathionine-β-synthase (CBS) on colorectal cancer cell proliferation and bioenergetics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to the Biochemical Pathways Involving S-Adenosyl-L-methionine-1,4-butanedisulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the principal methyl group donor and participating in key biochemical pathways. This technical guide provides a comprehensive overview of the synthesis, metabolism, and enzymatic pathways associated with SAMe, with a specific focus on its stable salt form, S-Adenosyl-L-methionine-1,4-butanedisulfonate. This document details the transmethylation, transsulfuration, and aminopropylation pathways, presenting quantitative enzymatic data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to support research and drug development endeavors.
Introduction: The Central Role of S-Adenosyl-L-methionine (SAMe)
S-Adenosyl-L-methionine is a naturally occurring cosubstrate synthesized from methionine and adenosine (B11128) triphosphate (ATP) that is involved in a multitude of biochemical reactions essential for cellular function.[1] Its high reactivity makes it an excellent donor of methyl groups to a wide array of acceptor molecules, including nucleic acids, proteins, and lipids.[1] Due to its inherent instability, SAMe is often formulated as a stable salt for therapeutic and research applications. S-Adenosyl-L-methionine-1,4-butanedisulfonate is one such stable salt form, designed to enhance its shelf-life and bioavailability.[2] This guide will delve into the core biochemical pathways in which SAMe is the central metabolite.
Synthesis of S-Adenosyl-L-methionine-1,4-butanedisulfonate
The industrial preparation of stable S-Adenosyl-L-methionine salts is crucial for its application in research and medicine. A common method for synthesizing ademetionine 1,4-butanedisulfonate involves a multi-step chemical process. This process can be broadly outlined as follows:
-
Synthesis of an Intermediate: A reaction involving diethylene glycol dimethyl ether and boron trifluoride ether solution in epoxy chloropropane to create a precursor compound.
-
Methylation: A methylation reaction is then performed on this intermediate.
-
Salification: The final step involves salifying the methylated compound to produce ademetionine 1,4-butanedisulfonate.[3]
This method is advantageous due to the ready availability of raw materials and a high overall reaction yield, making it suitable for industrial-scale production.[3]
Core Biochemical Pathways
SAMe is a critical branch-point metabolite that is directed into three major interconnected pathways: transmethylation, transsulfuration, and aminopropylation.
Transmethylation Pathway
The most prominent role of SAMe is as the universal methyl donor in transmethylation reactions. In these reactions, a methyl group is transferred from SAMe to a substrate, a process catalyzed by a large family of methyltransferase enzymes. This results in the formation of S-adenosyl-L-homocysteine (SAH).
References
- 1. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
Ademetionine (CAS 101020-79-5): A Technical Guide to its Research Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Ademetionine 1,4-butanedisulfonate (CAS 101020-79-5), a stabilized salt of S-adenosylmethionine (SAMe). Ademetionine is a naturally occurring molecule that plays a central role in numerous metabolic pathways and has demonstrated therapeutic potential in a range of clinical conditions, including liver disease, depression, and osteoarthritis. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
Chemical and Physical Properties
Ademetionine 1,4-butanedisulfonate is a white to off-white, hygroscopic crystalline powder.[1] It is highly soluble in water.[2] This salt form was developed to enhance the stability and bioavailability of the biologically active S-adenosylmethionine molecule.[3]
| Property | Value | Reference |
| CAS Number | 101020-79-5 | [4] |
| Molecular Formula | C42H74N12O28S8 | [5] |
| Molecular Weight | 1451.63 g/mol | [5] |
| Appearance | White or almost white powder | [2][6] |
| Solubility | Very soluble in water | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][7] |
Core Mechanisms of Action
Ademetionine functions primarily through three interconnected metabolic pathways:
-
Transmethylation: As the principal methyl donor in the body, Ademetionine is crucial for the methylation of DNA, proteins, phospholipids, and neurotransmitters. This process is vital for regulating gene expression, cellular signaling, and membrane fluidity.[8][9]
-
Transsulfuration: Ademetionine is a precursor to the synthesis of cysteine, which is a rate-limiting component in the production of glutathione (B108866) (GSH).[3] GSH is a major intracellular antioxidant, protecting cells from oxidative damage.[9]
-
Aminopropylation: Through decarboxylation, Ademetionine is converted to S-adenosyl-5'-propylamine, a precursor for the synthesis of polyamines such as spermidine (B129725) and spermine. These molecules are essential for cell growth, differentiation, and repair.[8][9]
Figure 1: Core Metabolic Pathways of Ademetionine (SAMe).
Research Applications and Clinical Data
Hepatoprotective Effects in Liver Disease
Ademetionine has been extensively studied for its beneficial effects in various liver diseases, including alcoholic liver disease, non-alcoholic fatty liver disease (NAFLD), and cholestasis.[2][3][10] Its hepatoprotective mechanisms are primarily attributed to the restoration of hepatic glutathione levels, thereby mitigating oxidative stress, and its role in maintaining membrane fluidity and function.[3]
Quantitative Data from Clinical Trials in Liver Disease
| Study | Disease | Treatment Group (Ademetionine) | Control Group | Key Outcomes | Reference |
| Manzillo et al. | Intrahepatic Cholestasis | 800 mg/day IV for 14 days, then 1600 mg/day oral for 56 days | Placebo | Significant decrease in total and conjugated bilirubin, alkaline phosphatase, GGT, AST, and ALT at 2 and 8 weeks (p<0.01). | [2] |
| Saigal et al. (Review) | Chronic and Alcoholic Liver Disease | Various dosages and durations | Placebo or active comparator | Improved liver enzyme levels, increased glutathione levels, and improvement in fatigue, pruritus, and jaundice. | [3][10] |
| Saigal et al. (Review) | Non-Alcoholic Fatty Liver Disease | Various dosages and durations | Placebo or active comparator | Improvements in triglyceride, total cholesterol, ALT, and AST levels. | [3][10] |
Experimental Protocol: Ademetionine in Alcoholic Liver Disease
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of Ademetionine in patients with alcoholic liver disease.[11]
-
Patient Population: 37 patients with a history of chronic alcohol use and biopsy-confirmed alcoholic liver disease.
-
Inclusion Criteria: Stable alcoholic hepatitis (Maddrey Score < 32), willingness to remain abstinent from alcohol.
-
Exclusion Criteria: Decompensated cirrhosis, other causes of liver disease.
-
Treatment Regimen: Patients were randomized to receive either 1.2 g of oral Ademetionine daily or a matching placebo for 24 weeks.
-
Outcome Measures:
-
Primary: Changes in serum aminotransferase levels (AST, ALT) and liver histopathology scores (steatosis, inflammation, fibrosis).
-
Secondary: Changes in serum levels of methionine metabolites (SAMe, SAH, homocysteine).
-
-
Methodology: Blood samples were collected at baseline and at regular intervals throughout the study for biochemical analysis. Liver biopsies were performed at baseline and at the end of the 24-week treatment period for histological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msjonline.org [msjonline.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Comparative clinical trial of S-adenosylmethionine versus nabumetone for the treatment of knee osteoarthritis: an 8-week, multicenter, randomized, double-blind, double-dummy, Phase IV study in Korean patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, Controlled Trial of S-adenosylmethionine in Alcoholic Liver Disease [ctv.veeva.com]
- 11. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Analysis of S-Adenosyl-L-Methionine 1,4-Butanedisulfonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: S-Adenosyl-L-methionine (SAMe) is a critical endogenous molecule involved in a multitude of biochemical pathways, primarily as a universal methyl group donor. Due to its inherent instability, it is commercially produced as a stabilized salt. This guide provides an in-depth examination of the molecular structure, physicochemical properties, and analytical methodologies for S-Adenosyl-L-methionine 1,4-butanedisulfonate (SAMe-1,4-BDS), a stable and bioavailable form of SAMe. We will explore its biochemical significance, detail common manufacturing and analytical protocols, and present key data in a structured format to support research and development activities.
Molecular Structure and Composition
S-Adenosyl-L-methionine 1,4-butanedisulfonate is a salt complex composed of the biologically active S-adenosyl-L-methionine cation and the 1,4-butanedisulfonate anion, which serves as a stabilizer.[1] The formation of this salt enhances the stability of SAMe, which is otherwise prone to degradation, particularly at neutral or alkaline pH and elevated temperatures.[1][2]
-
S-Adenosyl-L-methionine (SAMe): The core molecule consists of an adenosine (B11128) moiety linked to L-methionine through its 5'-carbon, creating a sulfonium (B1226848) center. This positively charged sulfur atom makes the adjacent methyl group highly reactive and readily transferable, which is the basis of SAMe's biological activity. The biologically active form is the (S,S)-isomer.[1]
-
1,4-Butanedisulfonate: This is the counter-ion, a linear four-carbon chain with a sulfonate group (SO₃⁻) at each end. Its presence stabilizes the SAMe molecule. The use of butanedisulfonate as a counter-ion has been shown to improve stability at room temperature compared to other salts like tosylate or sulfate.[1]
The overall structure is an ionic assembly of these two components. Different stoichiometric ratios have been reported in literature and commercial products, leading to variations in the molecular formula and weight.[3]
Physicochemical Properties
The quantitative properties of SAMe-1,4-butanedisulfonate are summarized below. Variations in molecular formula and weight often reflect different salt ratios or the inclusion of sodium.
| Property | Value | Reference(s) |
| CAS Number | 101020-79-5 | [4][5][6] |
| Appearance | White to off-white powder | [1][4][7] |
| Molecular Formula | C15H23N6O5S · C4H10O6S2 · 0.5C4H8O6S2 | [4] |
| C42H74N12O28S8 | [1][3][6][8] | |
| C19H32N6O11S3 (1:1 salt) | [9] | |
| Molecular Weight | 725.81 g/mol | |
| 1451.6 g/mol | [1][3][6][8] | |
| 616.7 g/mol (1:1 salt) | [9] | |
| Melting Point | >48°C (decomposition) | [3] |
| 125-135°C | [10] | |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) and acetone. | [7] |
| DMSO: 2 mg/mL, clear. | [4] | |
| Slightly soluble in methanol (B129727) and heated DMSO. | [3] | |
| pH (Aqueous Solution) | 1.0 - 2.5 (for a 5% solution) | [1][7] |
| Assay (by HPLC) | ≥95% | [4] |
| UV Maximum Absorption | 257 - 258 nm | [2][7] |
Biochemical Significance and Pathways
SAMe is a cornerstone of cellular metabolism, participating in three fundamental types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation.[1] These pathways are crucial for DNA/RNA modification, neurotransmitter synthesis, antioxidant defense, and cell growth regulation.[1]
-
Transmethylation: SAMe donates its active methyl group to a vast array of acceptor molecules, including nucleic acids, proteins, and lipids. This is the most common reaction involving SAMe and is critical for epigenetic regulation and neurotransmitter synthesis.[1]
-
Transsulfuration: Following methyl donation, the resulting S-adenosyl-homocysteine (SAH) is hydrolyzed to homocysteine. The transsulfuration pathway converts homocysteine to cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][7]
-
Aminopropylation: SAMe can be decarboxylated to form decarboxylated SAMe (dcSAMe). This molecule then serves as a propylamine (B44156) group donor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell proliferation and differentiation.[7]
Manufacturing and Synthesis Overview
The commercial production of this compound predominantly relies on microbial fermentation, followed by a multi-step purification process. Chemical synthesis routes exist but are less common for large-scale production.
Fermentation and Purification Workflow
The primary method involves using strains of Saccharomyces cerevisiae (baker's yeast) that are optimized for SAMe production.[11][12] The downstream purification is critical to isolate and stabilize the final product.
Chemical Synthesis
A complete chemical synthesis route for preparing this compound has also been developed. This method involves several steps, starting with raw materials like diethylene glycol dimethyl ether and epoxy chloropropane, proceeding through methylation and finally salification to yield the final product.[13] This approach offers an alternative to fermentation and can be suitable for producing highly pure material, though it may be more complex and costly for industrial scale-up.[13]
Analytical Methodologies
Robust analytical methods are essential for quality control, stability testing, and quantification of this compound in raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[2][14]
Method Performance Comparison
Both HPLC and Capillary Zone Electrophoresis (CZE) have been validated for the analysis of Ademetionine Butanedisulfonate. A comparison of their performance is provided below.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 80.64 - 120.96 µg/mL | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 |
| Accuracy (% Recovery) | Method deemed accurate | 97.9% |
| Precision (RSD) | Intra-day & Inter-day data available | Intra-day: 0.52–0.89%; Inter-day: 1.15–1.60% |
| Limit of Detection (LOD) | 0.33 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.002 µg/mL (for impurities) | 2 µg/mL |
| Analysis Time | Can be optimized (typically 20-30 min) | ~20 minutes |
| (Data collated from a comparative guide on analytical methods)[14] |
Detailed Experimental Protocol: HPLC Method
This protocol is adapted from a validated ion-pair reversed-phase HPLC method for the determination of SAMe.[2][14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Aqueous phosphate (B84403) buffer (e.g., 25mM NaH₂PO₄).
-
Mobile Phase B: Acetonitrile (B52724).
-
Ion-Pair Reagent: Sodium 1-octanesulfonate, added to Mobile Phase A at a concentration of ~5-10 mM.
-
Column Temperature: 26 °C.[14]
-
Injection Volume: 10 - 20 µL.
-
Gradient Elution: A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%), increasing over 15-20 minutes to elute SAMe and separate it from related impurities.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable acidic buffer to create a stock solution. Further dilute to concentrations within the linear range.
-
Sample Solution: For tablets, grind the tablets to a fine powder. Extract a known weight of the powder with the extraction solvent (e.g., phosphate buffer) by stirring or sonication. Centrifuge or filter the extract to remove excipients and dilute the supernatant to a concentration within the linear range.[2]
-
Impurity Profiling
During production, particularly via fermentation, impurities such as host cell proteins (HCPs) from Saccharomyces cerevisiae can be co-purified.[11] Orthogonal methods are employed for their evaluation:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify total HCP content.[11]
-
UPLC-MS/MS: A highly sensitive mass spectrometry method used to identify and quantify specific protein residues.[11]
Conclusion
S-Adenosyl-L-methionine 1,4-butanedisulfonate represents a chemically stable and effective form of the vital biological agent SAMe. Its molecular structure, defined by the ionic interaction between the active SAMe cation and the butanedisulfonate counter-ion, is key to its utility in both pharmaceutical and nutraceutical applications. A thorough understanding of its physicochemical properties, combined with robust manufacturing and analytical protocols, is essential for ensuring the quality, safety, and efficacy of SAMe-containing products. The methodologies and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of this important compound.
References
- 1. China Best S Adenosyl L Methionine 1 4 Butanedisulfonate Manufacturers Suppliers Factory [lsherb.com]
- 2. researchgate.net [researchgate.net]
- 3. Ademethionine 1,4-Butanedisulfonate | 101020-79-5 [chemicalbook.com]
- 4. S-Adenosyl-L-methionine 1,4-butanedisulfonate ≥95% (HPLC) | 101020-79-5 [sigmaaldrich.com]
- 5. [S-Adenosyl-L-Methionine 1,4-Butanedisulfonate (250 mg)] - CAS [101020-79-5] [store.usp.org]
- 6. S-Adenosyl-L-Methionine 1,4-Butanedisulfonate | C42H74N12O28S8 | CID 73555139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. China Ademetionine 1,4-butanedisulfonate SAM 101020-79-5,Buy Ademetionine 1,4-butanedisulfonate SAM 101020-79-5 Online -china-sinoway.com [china-sinoway.com]
- 8. S-Adenosyl-L-Methionine 1,4-butanedisulfonate sodium salt | C42H74N12O28S8 | CID 76420142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ademetionine butanedisulfonate | C19H32N6O11S3 | CID 71587625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ademetionine 1,4-butanedisulfonate | CAS#:101020-79-5 | Chemsrc [chemsrc.com]
- 11. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 13. CN101985458A - Novel method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
SAMe-1,4-Butanedisulfonate: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a pivotal role as the primary methyl group donor in a vast array of metabolic reactions within the central nervous system (CNS).[1][2][3][4][5][6][7][8] Its involvement in the synthesis of neurotransmitters, phospholipids, and polyamines underscores its significance in maintaining neurological health.[1] However, the inherent instability of the SAMe molecule presents a significant challenge for its therapeutic and research applications. To overcome this, various stable salt forms have been developed, with SAMe-1,4-butanedisulfonate emerging as a formulation with enhanced stability and bioavailability.[9] This technical guide provides an in-depth overview of this compound, focusing on its role as a methyl donor in CNS research, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Metabolic Pathways of SAMe in the CNS
SAMe is a critical intermediate in three major interconnected metabolic pathways in the CNS: transmethylation, transsulfuration, and polyamine synthesis.
Transmethylation Pathway
The transmethylation pathway is the primary route for the donation of methyl groups to a wide range of acceptor molecules, including DNA, proteins, phospholipids, and neurotransmitters.[1][10] This process is crucial for the regulation of gene expression, signal transduction, and the synthesis and metabolism of key neurochemicals.
Figure 1: The Transmethylation Pathway.
Transsulfuration Pathway
When there is an excess of methionine, homocysteine is directed into the transsulfuration pathway. This pathway is essential for the synthesis of the antioxidant glutathione (B108866) (GSH), which plays a critical role in protecting CNS cells from oxidative stress.
Figure 2: The Transsulfuration Pathway.
Polyamine Synthesis Pathway
SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine. These molecules are involved in a variety of cellular processes, including cell growth, differentiation, and the modulation of ion channel function.
Figure 3: The Polyamine Synthesis Pathway.
Quantitative Data on this compound in CNS Research
The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound.
Clinical Data: Treatment of Major Depression
| Study (MC3)[3][8] | This compound (Oral) | Imipramine (B1671792) (Oral) |
| Dosage | 1600 mg/day | 150 mg/day |
| Duration | 6 weeks | 6 weeks |
| Number of Patients | 143 | 138 |
| Primary Outcome | No significant difference in final HAM-D score compared to imipramine. | - |
| Adverse Events | Significantly fewer adverse events compared to imipramine. | - |
| Study (MC4)[3][4][5][6][7][8] | This compound (Intramuscular) | Imipramine (Oral) |
| Dosage | 400 mg/day | 150 mg/day |
| Duration | 4 weeks | 4 weeks |
| Number of Patients | 146 | 147 |
| Primary Outcome | No significant difference in endpoint HAM-D score compared to imipramine. | - |
| Secondary Outcome | No significant difference in response rate (% with ≥50% decrease in HAM-D score). | - |
| Adverse Events | Significantly fewer adverse events compared to imipramine. | - |
Preclinical Data: Animal Models of Depression
Note: Specific quantitative data for this compound in preclinical behavioral models is limited in the readily available literature. The following table is a representative structure based on typical outcomes from such studies.
| Animal Model | Treatment Group | Immobility Time (seconds) in Forced Swim Test (Mean ± SEM) |
| Rodent Model of Depression | Vehicle Control | e.g., 150 ± 10 |
| This compound (Dose 1) | e.g., 120 ± 8 | |
| This compound (Dose 2) | e.g., 100 ± 7 | |
| Positive Control (e.g., Fluoxetine) | e.g., 95 ± 9 |
Experimental Protocols
Hamilton Depression Rating Scale (HAM-D) Administration
The HAM-D is a clinician-administered scale to assess the severity of depression.
-
Objective: To quantify the severity of depressive symptoms.
-
Procedure:
-
The scale is administered by a trained clinician through a semi-structured interview.
-
The 17-item version is most commonly used, with each item rated on a 3 or 5-point scale.
-
The total score is calculated by summing the scores for each item.
-
A score of 0-7 is generally considered to be within the normal range, while scores of 20 or higher indicate at least moderate severity.
-
Forced Swim Test (FST) in Mice
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Objective: To assess the effect of a compound on depressive-like behavior, measured by the duration of immobility.
-
Materials:
-
Cylindrical container (e.g., 25 cm high, 10 cm in diameter)
-
Water at 23-25°C, filled to a depth where the mouse cannot touch the bottom or escape.
-
Video recording equipment.
-
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test.
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it, and return it to its home cage.
-
Tail Suspension Test (TST) in Mice
The TST is another widely used behavioral despair test for screening potential antidepressants.
-
Objective: To measure the duration of immobility as an indicator of depressive-like behavior.
-
Materials:
-
A horizontal bar raised above a surface.
-
Adhesive tape.
-
Video recording equipment.
-
-
Procedure:
-
Administer this compound or vehicle to the mice prior to the test.
-
Suspend each mouse individually by its tail from the horizontal bar using adhesive tape, at a height where it cannot reach any surface.
-
The test duration is typically 6 minutes.
-
Record the session to score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
In Vivo Microdialysis for Neurotransmitter Analysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To determine the effect of this compound on the release of neurotransmitters such as dopamine (B1211576) and serotonin.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer this compound and continue collecting samples.
-
Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection, or LC-MS/MS.
-
Experimental Workflow and Signaling Pathway Visualizations
Preclinical Antidepressant Screening Workflow
The following diagram illustrates a typical workflow for the preclinical screening of a potential antidepressant compound like this compound.
Figure 4: Preclinical Antidepressant Screening Workflow.
SAMe's Role in Neurotransmitter Synthesis
SAMe plays a crucial role as a methyl donor in the synthesis of key monoamine neurotransmitters.
Figure 5: SAMe's Role in Neurotransmitter Metabolism.
Conclusion
This compound represents a stable and bioavailable form of a critical methyl donor in the CNS. Its demonstrated efficacy in clinical trials for depression, coupled with its favorable side effect profile, makes it a compound of significant interest for both therapeutic and research purposes. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the mechanisms of action and therapeutic potential of this compound in a range of neurological disorders. Further preclinical research is warranted to generate more extensive quantitative data to strengthen our understanding of its dose-dependent effects and to explore its utility in other CNS conditions.
References
- 1. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized parallel-group, efficacy and safety study of intramuscular S-adenosyl-L-methionine 1,4-butanedisulphonate (SAMe) versus imipramine in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A double-blind, randomized parallel-group, efficacy and safety study of intramuscular S-adenosyl-L-methionine 1,4-butanedisulphonate (SAMe) versus imipramine in patients with major depressive disorder. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate in Cellular Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylmethionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor for the methylation of DNA, RNA, proteins, and other biomolecules. This process, known as cellular methylation, is fundamental to the regulation of gene expression, protein function, and overall cellular homeostasis. The inherent instability of SAMe, however, presents challenges for its therapeutic and research applications. SAMe-1,4-butanedisulfonate is a stabilized salt form of SAMe that enhances its stability and bioavailability, making it a valuable tool for investigating and modulating cellular methylation processes. This technical guide provides a comprehensive overview of the role of this compound in cellular methylation, including its mechanism of action, quantitative effects on methylation, detailed experimental protocols for its study, and its implications in various signaling pathways and disease states.
Introduction: The Central Role of SAMe in Cellular Methylation
S-adenosylmethionine (SAMe) is a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP)[1]. It is the principal methyl donor in a vast number of biochemical reactions crucial for cellular function[2]. The transfer of a methyl group from SAMe to a substrate is catalyzed by methyltransferase enzymes, resulting in the formation of S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine[3]. The ratio of SAMe to SAH is a critical indicator of the cell's methylation potential[3].
Cellular methylation, the addition of a methyl group to substrates, is a key epigenetic modification that does not alter the primary DNA sequence but has profound effects on gene expression and cellular phenotype[4][5]. Methylation of DNA, primarily at CpG dinucleotides, is generally associated with transcriptional repression[4]. Histone methylation, occurring on specific lysine (B10760008) and arginine residues of histone tails, can either activate or repress gene transcription depending on the site and degree of methylation[6][7]. RNA and protein methylation also play crucial roles in regulating RNA stability, translation, and protein function and localization[8][9].
Given its central role, dysregulation of SAMe metabolism and cellular methylation is implicated in a wide range of pathologies, including cancer, liver disease, and neurological disorders[8][10][11].
This compound: A Stabilized Form of a Critical Molecule
The intrinsic chemical instability of the SAMe molecule has historically limited its clinical and research utility. This compound is a salt form of SAMe where the active molecule is stabilized by 1,4-butanedisulfonic acid. This formulation enhances the stability of SAMe at room temperature and improves its oral bioavailability, allowing for more consistent and reliable administration in experimental and clinical settings.
Quantitative Impact of SAMe on Cellular Methylation
Exogenous administration of SAMe has been shown to directly impact cellular methylation levels. While studies specifically using the 1,4-butanedisulfonate salt are limited in providing quantitative methylation data, research on SAMe supplementation offers valuable insights into its effects.
DNA Methylation
Studies have demonstrated that SAMe treatment can reverse DNA hypomethylation, a hallmark of many cancers, by providing the necessary methyl groups for DNA methyltransferases (DNMTs)[12][13]. In human gastric and colon cancer cells, SAMe treatment led to the remethylation of the promoters of oncogenes such as c-myc and H-ras, resulting in their downregulation[12][13].
| Cell Type | Treatment | Target | Methylation Change | Reference |
| Human Gastric Cancer Cells | SAMe | c-myc promoter | Increased methylation | [13] |
| Human Colon Cancer Cells | SAMe | H-ras promoter | Increased methylation | [13] |
| Human Breast Cancer Cells | SAMe supplementation | uPA gene | Reversal of low DNA methylation | [8] |
Histone Methylation
SAMe is the sole methyl donor for histone methyltransferases (HMTs), and its availability directly influences histone methylation patterns. Research has shown that SAMe treatment can alter the methylation status of key histone marks associated with both gene activation and repression. A study on prostate cancer cells demonstrated that treatment with SAMe resulted in significant changes in the methylation of H3K4me3 (a mark of active promoters) and H3K27me3 (a mark of facultative heterochromatin)[14].
| Cell Type | Treatment | Histone Mark | Change in Methylated Regions | Reference |
| Prostate Cancer PC-3 | 200 µmol SAM | H3K27me3 | 236 differentially methylated | [14] |
| Prostate Cancer PC-3 | 200 µmol SAM | H3K4me3 | 560 differentially methylated | [14] |
Signaling Pathways and Logical Relationships
The role of this compound in cellular methylation is intrinsically linked to various signaling pathways that govern cellular processes. The following diagrams illustrate these relationships.
Caption: Metabolic pathway of SAMe and its role as a universal methyl donor.
Experimental Protocols
A variety of techniques can be employed to investigate the effects of this compound on cellular methylation.
Quantification of SAMe in Biological Samples
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SAMe levels in plasma and tissue samples.
Protocol Outline:
-
Sample Preparation: Deproteinate plasma or tissue homogenates using perchloric acid or a similar precipitating agent.
-
Chromatographic Separation: Use a C18 reverse-phase column with an isocratic or gradient mobile phase, typically containing a phosphate (B84403) buffer and an ion-pairing agent.
-
Detection: Detect SAMe using UV absorbance, typically at 254 nm.
-
Quantification: Determine SAMe concentration by comparing the peak area to a standard curve generated with known concentrations of SAMe.
Caption: General workflow for quantifying SAMe using HPLC.
Analysis of Global and Gene-Specific DNA Methylation
Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-base resolution DNA methylation analysis.
Protocol Outline:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with this compound or a vehicle control.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA.
-
Next-Generation Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each cytosine position.
Caption: Experimental workflow for Whole-Genome Bisulfite Sequencing.
Methylated DNA Immunoprecipitation (MeDIP-seq) is an alternative method for enriching and analyzing methylated DNA regions.
Protocol Outline:
-
Genomic DNA Extraction and Fragmentation: Isolate and shear genomic DNA into small fragments.
-
Immunoprecipitation: Use an antibody specific for 5-methylcytosine (B146107) (5mC) to pull down methylated DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it.
-
Data Analysis: Align the reads to a reference genome to identify enriched regions of DNA methylation.
Analysis of Histone Methylation
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is the primary method for genome-wide analysis of histone modifications.
Protocol Outline:
-
Chromatin Crosslinking and Shearing: Crosslink proteins to DNA in cells and then shear the chromatin into small fragments.
-
Immunoprecipitation: Use an antibody specific to a particular histone methylation mark (e.g., H3K4me3, H3K27me3) to enrich for chromatin fragments containing that modification.
-
DNA Purification and Library Preparation: Reverse the crosslinks, purify the DNA, and prepare a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and align the reads to a reference genome to identify the genomic locations of the histone modification.
Conclusion and Future Directions
This compound is a valuable and stable tool for studying the multifaceted role of cellular methylation in health and disease. Its ability to replenish cellular SAMe levels allows researchers to investigate the direct consequences of altered methylation on gene expression, protein function, and signaling pathways. While existing research has provided a strong foundation, future studies should focus on elucidating the specific effects of the 1,4-butanedisulfonate salt on the methylome and its downstream consequences in various in vitro and in vivo models. A deeper understanding of how this stabilized form of SAMe modulates cellular methylation will be critical for the development of novel therapeutic strategies targeting epigenetic dysregulation in a range of diseases. The continued application of advanced analytical techniques, such as those outlined in this guide, will be instrumental in advancing this field of research.
References
- 1. S-adenosylmethionine (SAMe) therapy in liver disease: a review of current evidence and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Residue-specific Histone Methylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying in vivo, site-specific changes in protein methylation with SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-adenosylmethionine levels in psychiatric and neurological disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-adenosylmethionine inhibits the growth of cancer cells by reversing the hypomethylation status of c-myc and H-ras in human gastric cancer and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of S-Adenosylmethionine (SAMe) 1,4-Butanedisulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-adenosylmethionine (SAMe) is a critical endogenous molecule involved in key metabolic pathways, but its inherent instability presents a significant challenge for its development as a therapeutic agent. To enhance its stability for administration, SAMe is formulated as various salts. This technical guide focuses on the in vivo stability of SAMe-1,4-butanedisulfonate, a commonly used salt form. This document summarizes available pharmacokinetic data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support research and development efforts. A notable gap in the current scientific literature is the absence of direct, head-to-head in vivo comparative studies between this compound and other SAMe salts, such as tosylate. Therefore, this guide collates and presents data from separate studies, with appropriate caveats regarding direct comparisons.
Introduction to SAMe and the Rationale for Salt Formulation
S-adenosylmethionine is a pleiotropic molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP). It is the principal methyl donor in all mammalian cells, participating in the methylation of DNA, proteins, lipids, and neurotransmitters.[1] Beyond its role in transmethylation, SAMe is a precursor in the transsulfuration and aminopropylation pathways, which are essential for the synthesis of cysteine, glutathione, and polyamines, respectively.
The SAMe molecule is chemically unstable, particularly at neutral or alkaline pH and at room temperature, readily degrading into non-bioactive compounds.[1] To overcome this limitation and enable its use as an oral therapeutic, SAMe is prepared as stable salts with strong acids.[1] Commonly marketed salts include SAMe tosylate, SAMe sulfate (B86663), and this compound. The choice of the salt form can significantly impact the molecule's stability, shelf-life, and potentially its bioavailability.[2] This guide specifically examines the in vivo characteristics of the 1,4-butanedisulfonate salt.
Metabolic Pathways of S-Adenosylmethionine (SAMe)
Upon absorption, the SAMe ion enters central metabolic pathways. The stability of the salt form is crucial for delivering the intact SAMe molecule to the systemic circulation so it can participate in these reactions. The three primary pathways are:
-
Transmethylation: SAMe donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases. The product of this reaction is S-adenosylhomocysteine (SAH).
-
Transsulfuration: This pathway converts homocysteine, derived from SAH, into cysteine, which is a precursor for the critical antioxidant glutathione.
-
Aminopropylation: After decarboxylation, SAMe provides the aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are vital for cell growth and differentiation.
In Vivo Pharmacokinetic Data
Direct comparative pharmacokinetic studies of different SAMe salts are scarce. The following tables summarize data from separate studies investigating the oral administration of this compound in cats and SAMe tosylate disulfate in humans. It is critical to note that these data are not directly comparable due to differences in species, dosage, and formulation.
Table 1: Pharmacokinetic Parameters of Oral this compound in Cats
This study evaluated the pharmacokinetics of enteric-coated tablets containing this compound in healthy cats.[3]
| Parameter | Day 0 | Day 28 | Day 118 |
| Dose (mg/kg) | 53.8 (± 7.7) | 53.8 (± 7.7) | 53.8 (± 7.7) |
| Cmax (ng/mL) | 1482.2 (± 283.6) | 1411.1 (± 367.2) | 1692.6 (± 220.9) |
| Tmax (hours) | ~4 | ~4 | ~4 |
| AUC (ng·h/mL) | 11,877 (± 9,356) | 10,147 (± 6,117) | 11,506 (± 5,813) |
| Baseline (ng/mL) | 39.4 (± 10.6) | 109.6 (± 31.4) | 102.3 (± 44.4) |
| (Values are presented as mean ± standard deviation where available) |
Table 2: Pharmacokinetic Parameters of Oral SAMe Tosylate Disulfate in Healthy Human Volunteers
This study evaluated the pharmacokinetics of enteric-coated tablets of SAMe tosylate disulfate in healthy Chinese volunteers.[4]
| Parameter | Men | Women |
| Dose (mg) | 1000 | 1000 |
| Cmax (µmol/L) | 2.37 (± 1.58) | 2.50 (± 1.83) |
| Tmax (hours) | 5.40 (± 1.14) | 5.20 (± 1.48) |
| AUC₀₋₂₄ (µmol·h/L) | 8.56 (± 5.16) | 10.3 (± 8.0) |
| t½ (hours) | 6.06 (± 1.80) | 6.28 (± 2.60) |
| (Values are presented as mean ± standard deviation) |
The data indicate that oral administration of both salt forms leads to a significant increase in plasma SAMe concentrations above baseline. However, the overall oral bioavailability of SAMe is generally low, estimated to be in the range of 2-3%.[2]
Experimental Protocols
General Workflow for an Oral Pharmacokinetic Study
A typical preclinical or clinical pharmacokinetic study for an orally administered compound like this compound follows a standardized workflow to ensure data integrity and reproducibility.
Detailed Protocol: Quantification of SAMe in Human Plasma via LC-MS/MS
This protocol is adapted from validated methods for the quantification of SAMe in human plasma.
4.2.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike each sample with 50 µL of an internal standard solution (e.g., deuterated SAMe, 2H3-SAM). Vortex for 5 minutes.
-
Incubate the samples at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone (B3395972) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 10 minutes, followed by incubation at 4°C for an additional 10 minutes.
-
Centrifuge the samples at 13,400 x g for 10 minutes at 4°C.
-
Carefully transfer 500 µL of the clear supernatant into an HPLC autosampler vial for analysis.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex 5500 QTRAP® or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
LC Column: Supelco RP-Amide (3.0 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min, increasing to 0.8 mL/min.
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-3.5 min: Gradient from 5% to 95% B
-
3.5-5 min: Re-equilibration at 95% A, 5% B
-
-
Injection Volume: 20 µL.
-
MRM Transitions:
-
SAMe: m/z 399.0 → 250.1
-
2H3-SAM (IS): m/z 402.0 → 250.1
-
4.2.3. Data Analysis
-
Construct a calibration curve by spiking known concentrations of SAMe into blank plasma.
-
Calculate the peak area ratio of the analyte (SAMe) to the internal standard (2H3-SAM).
-
Determine the concentration of SAMe in the unknown samples by interpolating from the linear regression of the calibration curve.
In Vivo Fate of 1,4-Butanedisulfonate
The in vivo metabolic fate of the 1,4-butanedisulfonate counter-ion has not been extensively reported in the public domain. As an organic sulfonic acid, it is expected to be a highly water-soluble and chemically stable compound. It is plausible that, following dissociation from the SAMe molecule, it is primarily excreted unchanged in the urine. However, dedicated studies using radiolabeled 1,4-butanedisulfonate would be required to definitively determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
This compound is a stabilized salt form that facilitates the oral administration of S-adenosylmethionine, allowing for its absorption and participation in crucial metabolic pathways. Pharmacokinetic studies confirm that oral delivery results in plasma concentrations significantly above endogenous levels. However, the field would greatly benefit from direct, head-to-head comparative in vivo studies evaluating the pharmacokinetic profiles of this compound against other salts like tosylate and sulfate in a single species, preferably in human subjects. Such studies would provide a definitive basis for selecting the optimal salt form for clinical development and therapeutic use. Furthermore, elucidation of the ADME properties of the 1,4-butanedisulfonate counter-ion would complete the safety and stability profile of this formulation.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Pharmacokinetics of S-Adenosylmethionine Delivered in Enteric Coated Tablets to Healthy Cats: Acute & Chronic Oral Dosing Study - WSAVA2002 - VIN [vin.com]
- 4. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ademetionine 1,4-Butanedisulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ademetionine 1,4-butanedisulfonate, a stable salt of S-adenosyl-L-methionine (SAMe), is a pleiotropic molecule with a well-established role in cellular metabolism and a growing body of evidence supporting its therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Ademetionine 1,4-butanedisulfonate, with a focus on its core mechanisms of action, pharmacokinetic and pharmacodynamic properties, and its application in preclinical and clinical research. Detailed experimental protocols and quantitative data are presented to support its utility in drug development, particularly in the context of liver disease and depressive disorders.
Introduction
S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP), playing a pivotal role as a methyl donor in numerous transmethylation reactions.[3][4] The 1,4-butanedisulfonate salt enhances the stability of ademetionine, making it suitable for therapeutic use.[1] Ademetionine is involved in three critical metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[3] These pathways are fundamental to maintaining cellular function, including the synthesis of neurotransmitters, detoxification processes in the liver, and the production of polyamines essential for cell growth and repair.[3][4] This guide delves into the intricate pharmacological details of Ademetionine 1,4-butanedisulfonate, providing a valuable resource for researchers and drug development professionals.
Mechanism of Action
Ademetionine's multifaceted mechanism of action is central to its therapeutic effects. It serves as the primary methyl group donor in the body and is a precursor to important compounds like glutathione (B108866).
Transmethylation Pathway
Ademetionine is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[3] This process is catalyzed by methyltransferases and is crucial for the regulation of gene expression and protein function. In the central nervous system, transmethylation is essential for the synthesis of neurotransmitters such as catecholamines (dopamine, norepinephrine, adrenaline) and serotonin.[1] The enzyme methionine adenosyltransferase (MAT), which exists in different isoforms (encoded by MAT1A and MAT2A), catalyzes the formation of SAMe from methionine and ATP.[5][6]
Caption: Transmethylation pathway involving Ademetionine.
Transsulfuration Pathway
Through the transsulfuration pathway, ademetionine is converted to cysteine, a precursor to the potent antioxidant glutathione (GSH).[1] This pathway is particularly vital in the liver, where GSH plays a critical role in detoxification and protecting hepatocytes from oxidative stress.[1] Depletion of hepatic GSH is a key factor in the pathogenesis of various liver injuries.
Caption: Transsulfuration pathway leading to Glutathione synthesis.
Aminopropylation Pathway
In the aminopropylation pathway, ademetionine is decarboxylated to form S-adenosylhomocysteamine, which then donates an aminopropyl group for the synthesis of polyamines such as spermidine (B129725) and spermine. These polyamines are essential for cell growth, differentiation, and repair.[3]
Caption: Aminopropylation pathway for polyamine synthesis.
Pharmacokinetics
The pharmacokinetic profile of Ademetionine 1,4-butanedisulfonate has been characterized in healthy volunteers and patient populations.
Absorption, Distribution, Metabolism, and Excretion
Following oral administration of enteric-coated tablets, peak plasma concentrations (Cmax) are reached in 3 to 5 hours.[1] The oral bioavailability is low and is enhanced when administered under fasting conditions.[1][3] A study in healthy Chinese volunteers showed that food intake leads to faster absorption but higher overall exposure.[7] Ademetionine undergoes significant first-pass metabolism in the liver, with approximately 50% being metabolized.[3] After intravenous administration, the pharmacokinetic profile is bi-exponential with a terminal elimination half-life of about 1.5 hours.[1] Intramuscular administration results in almost complete absorption (96%), with peak plasma concentrations reached in about 45 minutes.[1]
Quantitative Pharmacokinetic Data
| Parameter | Route of Administration | Dose | Value | Population | Citation |
| Tmax (Time to Peak Concentration) | Oral (enteric-coated) | 400-1000 mg | 3 - 5 hours | Healthy Volunteers | [1] |
| Oral (fasting) | Not Specified | 4.50 ± 1.07 hours | Healthy Chinese Volunteers | [7] | |
| Oral (postprandial) | Not Specified | 7.50 ± 1.58 hours | Healthy Chinese Volunteers | [7] | |
| Intramuscular | Not Specified | ~45 minutes | Healthy Volunteers | [1] | |
| Cmax (Peak Plasma Concentration) | Oral (enteric-coated) | 400-1000 mg | 0.5 - 1 mg/L | Healthy Volunteers | [1] |
| AUC0-inf (Area Under the Curve) | Oral (fasting) | Not Specified | 4021.02 ± 3377.13 hng/mL | Healthy Chinese Volunteers | [7] |
| Oral (postprandial) | Not Specified | 5087.28 ± 3539.26 hng/mL | Healthy Chinese Volunteers | [7] | |
| t1/2 (Half-life) | Intravenous | Not Specified | ~1.5 hours | Healthy Volunteers | [1] |
| Bioavailability | Intramuscular | Not Specified | ~96% | Healthy Volunteers | [1] |
Pharmacodynamics
The pharmacodynamic effects of Ademetionine 1,4-butanedisulfonate are primarily centered on its hepatoprotective and antidepressant properties.
Hepatoprotective Effects
Ademetionine has demonstrated significant hepatoprotective effects in various models of liver injury.[8] It has been shown to increase hepatic glutathione levels in patients with alcoholic and non-alcoholic liver disease.[1] Clinical studies have shown that treatment with ademetionine can lead to significant improvements in liver function tests.
Table 2: Effects of Ademetionine on Liver Function in Clinical Studies
| Indication | Dosage | Duration | Outcome Measures | Results | Citation |
| Intrahepatic Cholestasis in Chronic Liver Disease | 800 mg/day IV for 14 days, then 1600 mg/day oral for 56 days | 10 weeks | Serum Total Bilirubin, Conjugated Bilirubin, Alkaline Phosphatase, Pruritus | Significant decrease (p < 0.01) compared to placebo. | [9] |
| Alcoholic Liver Disease with Intrahepatic Cholestasis | Up to 1600 mg/day oral | 42 days | STB, SCB, ALP, GGT, ALT, AST | Significant decrease (p<0.0001) from baseline. | [9] |
| Drug-Induced Liver Injury (Chemotherapy) | 800 mg/day IV/IM initially, then 800-1600 mg/day oral | Variable | AST, ALT, Bilirubin, γGT | Significantly lower levels at the end of therapy in the ademetionine group. | [9] |
| Non-alcoholic Steatohepatitis | 150 mg/day IV | 4 weeks | ALT, AST, TBil, DBil, γGT | Significant decrease compared to control (p<0.05). | [10] |
Antidepressant Effects
Ademetionine's role in the synthesis of neurotransmitters underpins its antidepressant effects.[1] Several clinical trials have demonstrated its efficacy in treating major depressive disorder, with an onset of action often within 5-7 days.[1] Its efficacy has been shown to be comparable to tricyclic antidepressants like imipramine, but with better tolerability.[1]
Table 3: Efficacy of Ademetionine in Major Depressive Disorder
| Comparison | Dosage | Duration | Primary Outcome | Result | Citation |
| Ademetionine vs. Imipramine | 1600 mg/day oral (Ademetionine) vs. 150 mg/day oral (Imipramine) | 6 weeks | HAM-D Score | No significant difference in efficacy. | [1] |
| Ademetionine vs. Placebo | 200 mg/day IM | Not specified | HAM-D Score | Significant improvement with Ademetionine. | [11] |
| Ademetionine Augmentation in TRD | 800 mg/day oral | 8 weeks | HAM-D Score | Significant decrease from baseline; 60% response rate. | [12] |
Experimental Protocols
In Vivo Model: Acetaminophen-Induced Acute Liver Injury in Mice
This protocol describes a widely used model to evaluate the hepatoprotective effects of ademetionine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Ademetionine 1,4-Butanedisulfonate
-
Sterile 0.9% Saline
-
Vehicle for Ademetionine (e.g., saline)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, free access to food and water) for at least one week before the experiment.
-
Grouping: Divide mice into at least three groups: Control, APAP + Vehicle, and APAP + Ademetionine.
-
Ademetionine Administration: Dissolve Ademetionine 1,4-butanedisulfonate in the chosen vehicle. Administer ademetionine (e.g., 50-200 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for a predetermined period (e.g., 3-7 days) prior to APAP challenge.
-
Fasting: Fast all mice overnight (12-16 hours) with free access to water before APAP administration.
-
APAP Induction: Prepare a suspension of APAP in warm (40°C) sterile saline. Administer a single i.p. injection of APAP (e.g., 300-500 mg/kg) to the APAP + Vehicle and APAP + Ademetionine groups. Administer an equal volume of saline to the Control group.
-
Sample Collection: At a specified time point post-APAP injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Tissue Collection: Perfuse the liver with ice-cold PBS to remove blood. A portion of the liver can be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining), and the remaining tissue can be snap-frozen in liquid nitrogen for biochemical assays (e.g., measurement of glutathione levels, analysis of inflammatory markers).
Caption: Experimental workflow for the in vivo hepatoprotection study.
In Vitro Model: Assessment of Anti-inflammatory Effects in Macrophages
This protocol outlines a method to investigate the effects of ademetionine on inflammatory cytokine production in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Ademetionine 1,4-Butanedisulfonate
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Ademetionine 1,4-butanedisulfonate for a specified duration (e.g., 2-24 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
-
Supernatant Collection: Collect the cell culture supernatants for the measurement of secreted TNF-α and IL-1β levels using ELISA kits according to the manufacturer's instructions.
-
RNA Extraction and qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of Tnf and Il1b using qRT-PCR, with a suitable housekeeping gene (e.g., Actb) for normalization.
Conclusion
Ademetionine 1,4-butanedisulfonate is a pharmacologically active compound with a robust profile supported by extensive preclinical and clinical research. Its fundamental role in key metabolic pathways provides a strong basis for its therapeutic efficacy in a range of conditions, most notably liver disease and depression. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community, facilitating further research and development of ademetionine-based therapies. The continued exploration of its pleiotropic effects holds promise for uncovering new therapeutic applications and optimizing its clinical use.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of methionine adenosyltransferase and S-adenosylmethionine in alcohol-associated liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine adenosyltransferases in liver health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and food impact assessment of ademetionine enteric-coated tablet as an endogenous substance drug in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. msjonline.org [msjonline.org]
- 10. researchgate.net [researchgate.net]
- 11. S-Adenosylmethionine (SAMe) in major depressive disorder (MDD): a clinician-oriented systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for SAMe-1,4-Butanedisulfonate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that serves as a universal methyl donor in numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The 1,4-butanedisulfonate salt of SAMe is a stable form of this compound, making it suitable for experimental use.[3] These application notes provide detailed protocols for the use of SAMe-1,4-butanedisulfonate in cell culture, with a focus on cancer cell lines, to investigate its effects on cell proliferation and signaling pathways.
Data Presentation
The following table summarizes the dose-dependent effects of SAMe on the proliferation of human colorectal carcinoma cells (HCT116) and non-tumorigenic colon epithelial cells (NCM356).
| Cell Line | SAMe Concentration (mM) | Incubation Time (hours) | Effect on Cell Proliferation |
| HCT116 | 0.1 - 1 | 0 - 12 | Increased proliferation[4] |
| HCT116 | 0.3 - 3 | 12 - 24 | Decreased proliferation/cell death[4] |
| NCM356 | 0.1 - 3 | 0 - 24 | Minor stimulatory effect followed by pronounced inhibition[4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS Number: 101020-79-5)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration primary stock solution. For example, a 2 mg/mL stock solution can be prepared.
-
Gently vortex the solution until the powder is completely dissolved.
-
For working stock solutions, further dilute the primary stock in sterile PBS or serum-free cell culture medium to the desired concentration.
-
Sterilize the working stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Proliferation Assay using MTT
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cancer cell lines, such as HCT116.
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound working stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound working stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 3 mM.[4] Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest SAMe concentration).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared SAMe-containing or vehicle control medium.
-
Incubate the plate for the desired time points (e.g., 12, 24, 48 hours).[4]
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing the effect of SAMe on cell proliferation.
Caption: Potential influence of SAMe on the MAPK/ERK signaling pathway.
References
- 1. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized parallel-group, efficacy and safety study of intramuscular S-adenosyl-L-methionine 1,4-butanedisulphonate (SAMe) versus imipramine in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of S-adenosyl-L-methionine (SAM), an allosteric activator of cystathionine-β-synthase (CBS) on colorectal cancer cell proliferation and bioenergetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAMe) is a critical endogenous molecule involved in numerous biochemical pathways, primarily as a universal methyl donor in transmethylation reactions, and as a precursor in transsulfuration and aminopropylation pathways.[1] Its role in liver health, central nervous system function, and other physiological processes has led to its investigation and use as a therapeutic agent and dietary supplement.[1][2] SAMe is commercially available as a stabilized salt, commonly S-adenosylmethionine-1,4-butanedisulfonate.
Accurate quantification of SAMe in biological matrices such as plasma, serum, and tissue is essential for pharmacokinetic, pharmacodynamic, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the analysis of SAMe-1,4-butanedisulfonate in biological samples using reversed-phase HPLC with UV detection.
Key Challenges
The analysis of SAMe in biological samples presents several challenges:
-
Stability: SAMe is unstable, being sensitive to temperature, pH, and light.[1][3][4] Proper sample handling and storage are crucial for accurate quantification.
-
Sample Matrix: Biological samples contain numerous endogenous compounds that can interfere with the analysis.[5] Effective sample preparation is necessary to remove proteins and other interfering substances.
-
Polarity: SAMe is a polar compound, which can make it challenging to retain on traditional reversed-phase HPLC columns. Ion-pairing agents are often employed to improve retention and peak shape.
Experimental Protocols
1. Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of SAMe.
-
Blood Samples (Plasma/Serum):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma, or in tubes without anticoagulant for serum.
-
For plasma, centrifuge the blood at 2000 x g for 20 minutes at 4°C immediately after collection.[6]
-
For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 2000 x g for 10 minutes at 4°C.[6]
-
Immediately separate the plasma or serum supernatant.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[6][7] Avoid repeated freeze-thaw cycles.[6]
-
-
Tissue Samples:
-
Excise the tissue of interest as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench metabolic activity.[7]
-
Store the frozen tissue at -80°C until homogenization.
-
2. Sample Preparation
The primary goal of sample preparation is to remove proteins and other interfering components from the biological matrix.
-
Protein Precipitation (for Plasma/Serum):
-
To 200 µL of thawed plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube for HPLC analysis.
-
-
Tissue Homogenization and Protein Precipitation:
-
Weigh the frozen tissue sample.
-
Add 5 volumes of ice-cold 10% (w/v) TCA per gram of tissue.
-
Homogenize the tissue on ice using a suitable homogenizer (e.g., Potter-Elvehjem or bead beater).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[8]
-
Mobile Phase:
-
Mobile Phase A: 50 mM sodium phosphate (B84403) buffer with 5 mM sodium 1-octanesulfonate (ion-pairing agent), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A gradient elution is recommended for optimal separation of SAMe from other endogenous compounds.
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 15 85 15 17 98 2 25 98 2 -
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 257 nm.[3]
-
Injection Volume: 20 µL.
4. Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase A to achieve a concentration range that covers the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Inject each standard in duplicate to generate a calibration curve by plotting the peak area against the concentration.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.33 µg/mL[1] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Stability of SAMe in Human Plasma at Different Temperatures
| Storage Condition | % Recovery after 24 hours |
| Room Temperature (25°C) | ~85% |
| Refrigerated (4°C) | ~95% |
| Frozen (-20°C) | >98% |
| Ultra-low (-80°C) | >99% |
Note: Data are illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis of SAMe.
Caption: Simplified biochemical pathways involving SAMe.
References
- 1. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. uab.edu [uab.edu]
- 8. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of SAMe-1,4-Butanedisulfonate using LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of S-adenosylmethionine (SAMe) and its counterion, 1,4-butanedisulfonate, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined below are designed to ensure high sensitivity, specificity, and reproducibility for the analysis of these compounds in various matrices.
Part 1: Quantification of S-adenosylmethionine (SAMe)
S-adenosylmethionine is a critical molecule in numerous metabolic pathways, and its accurate quantification is essential for research in areas such as depression, osteoarthritis, and liver disease.[1] The stable salt form, ademetionine 1,4-butanedisulfonate, is often used in pharmaceutical and supplementary formulations.[1]
Experimental Protocol: LC-MS/MS for SAMe Quantification
This protocol is adapted from established methods for the analysis of SAMe in biological matrices, such as human plasma.[2][3][4]
1. Materials and Reagents
-
S-adenosylmethionine (SAMe) reference standard
-
S-adenosylmethionine-d3 (SAMe-d3) internal standard (IS)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human Plasma (K2EDTA)
2. Sample Preparation A protein precipitation method is employed for sample cleanup.[1]
-
Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.
-
Aliquot 20 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 180 µL of the internal standard working solution (SAMe-d3 in 0.1% formic acid in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
HPLC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 3.0 x 150 mm, 3.5 µm)[2]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4) in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.6 mL/min, increasing to 0.8 mL/min after 1 minute[2]
-
Gradient: A gradient from 5% to 95% acetonitrile over 2.5 minutes is used.[2]
-
Injection Volume: 20 µL[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation: Quantitative Performance of SAMe Analysis
The following table summarizes the typical quantitative performance of the described LC-MS/MS method for SAMe, as reported in the literature.
| Parameter | Value | Reference |
| Linearity Range | 8 to 1024 nmol/L | [2] |
| Lower Limit of Quantification (LLOQ) | 8 nmol/L | [2] |
| Limit of Detection (LOD) | 1 nmol/L | [2] |
| Inter-day Accuracy | 96.7–103.9% | [2] |
| Inter-day Precision (Imprecision) | 8.1–9.1% | [2] |
Workflow Diagram: SAMe Quantification
Caption: Workflow for the quantification of SAMe in plasma.
Part 2: Proposed Protocol for the Quantification of 1,4-Butanedisulfonate
Direct LC-MS methods for the quantification of 1,4-butanedisulfonate are not widely published. However, based on the analysis of similar highly polar and anionic compounds, such as other alkyl sulfonates, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed. HILIC is a suitable technique for retaining and separating very polar compounds that are not well-retained by reversed-phase chromatography.
Proposed Experimental Protocol: HILIC-MS for 1,4-Butanedisulfonate Quantification
1. Materials and Reagents
-
1,4-Butanedisulfonic acid reference standard
-
(Optional) A suitable structurally similar internal standard (e.g., 1,5-pentanedisulfonic acid)
-
Ammonium acetate (B1210297), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation For aqueous samples or formulations, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, protein precipitation or solid-phase extraction would be necessary.
-
Accurately weigh and dissolve the sample in an appropriate solvent (e.g., water:acetonitrile 50:50).
-
If using an internal standard, spike it into the sample at a known concentration.
-
Centrifuge the sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial.
3. HILIC-MS Instrumentation and Conditions
-
HPLC System: Standard HPLC or UHPLC system
-
Column: HILIC column (e.g., amide, silica, or zwitterionic stationary phase)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous mobile phase to elute the polar analyte.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Expected MRM Transitions for 1,4-Butanedisulfonate (C4H10O6S2, MW: 218.25):
-
Precursor Ion [M-H]⁻: m/z 217.2
-
Potential Product Ions: m/z 80 (SO3⁻), m/z 97 (HSO4⁻) - Note: These transitions would need to be confirmed by direct infusion of a standard solution.
-
Data Presentation: Expected Quantitative Performance
The performance of this proposed method would need to be validated. The expected performance characteristics are outlined below.
| Parameter | Expected Range/Value |
| Linearity Range | To be determined (e.g., 10 - 1000 ng/mL) |
| LLOQ | To be determined |
| LOD | To be determined |
| Accuracy | 85 - 115% |
| Precision | < 15% |
Workflow Diagram: 1,4-Butanedisulfonate Quantification
Caption: Proposed workflow for 1,4-butanedisulfonate analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Oral Administration of SAMe-1,4-Butanedisulfonate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacology of S-adenosylmethionine (SAMe)-1,4-butanedisulfonate when administered via intramuscular (IM) versus oral (PO) routes in rat models. The following sections detail the pharmacokinetic profiles, present standardized experimental protocols, and visualize key metabolic and experimental pathways.
Introduction
S-adenosyl-L-methionine (B158380) (SAMe) is a naturally occurring molecule that serves as a principal methyl donor in a variety of crucial metabolic pathways, including the synthesis of neurotransmitters, phospholipids, and polyamines.[1] Its therapeutic potential has been explored for conditions such as depression, osteoarthritis, and liver disease.[1][2] However, the clinical utility of exogenous SAMe is significantly influenced by its route of administration, which dictates its bioavailability and subsequent pharmacokinetic profile. Generally, oral bioavailability of SAMe is low due to its poor permeability and extensive first-pass metabolism in the liver.[2][3] This document aims to provide a detailed comparison of intramuscular and oral administration of SAMe in rats, offering valuable insights for preclinical study design and drug development.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Orally Administered SAMe Salts in Rats
| Parameter | SAMe phytate (133.7 mg/kg) | SAMe tosylate (95.4 mg/kg) |
| Cmax (Maximum Concentration) | 1.15 µM | 0.85 µM |
| Tmax (Time to Maximum Concentration) | 1.5 hours | 2.0 hours |
| AUC0–24 (Area Under the Curve) | 5.8 µM·h | 3.9 µM·h |
Data extracted from a study on male and female rats, showing that the phytate salt of SAMe has improved pharmacokinetic parameters compared to the tosylate salt.[4]
Table 2: Bioavailability of SAMe by Different Administration Routes
| Administration Route | Species | Bioavailability (%) | Notes |
| Oral | Rat | 10.16 ± 2.07 | Subject to significant intestinal and hepatic first-pass metabolism.[3] |
| Oral | Human | 2 - 3 | Generally very low.[5] |
| Intramuscular | Human | 80 - 90 | Significantly higher than oral administration.[5] |
Experimental Protocols
The following are detailed protocols for the intramuscular and oral administration of SAMe-1,4-butanedisulfonate in rats. These protocols are based on established best practices for rodent handling and substance administration.
Protocol 1: Intramuscular (IM) Administration
Objective: To administer a precise dose of this compound directly into the muscle tissue for systemic absorption.
Materials:
-
This compound solution (sterile, isotonic, physiological pH)
-
25-27 gauge needles (1/2 to 3/4 inch length)[3]
-
1 mL sterile syringes
-
70% ethanol (B145695) swabs
-
Appropriate animal restraint device
-
Anesthetic agent (if required and approved by IACUC)
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the precise dose volume. The recommended maximum volume for a single IM injection site in a 250g rat is 0.2 mL.[6]
-
Securely restrain the animal. Proper restraint is crucial to prevent injury to both the animal and the handler.[6] Consider using an anesthetic for this painful procedure if scientifically justified and approved.[6]
-
-
Site Preparation:
-
Injection:
-
Insert the needle with the bevel up into the muscle at a 30° angle, directing it away from the femur to avoid the sciatic nerve.[2][7]
-
Gently aspirate by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.[2][3]
-
Inject the substance slowly and steadily.[7]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, lameness, or inflammation at the injection site.
-
If repeated injections are necessary, rotate the injection sites.[6]
-
Protocol 2: Oral Gavage Administration
Objective: To deliver a precise volume of this compound solution directly into the stomach.
Materials:
-
This compound solution
-
Appropriately sized gavage needle (16-18 gauge for adult rats, with a smooth, rounded tip)[8]
-
Syringe
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the rat to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are often preferable.[4][9]
-
Select the correct gavage needle size. Measure the length from the rat's mouth to the last rib to ensure the needle will reach the stomach without causing perforation.[4][10] Mark this length on the needle.[8]
-
-
Animal Restraint:
-
Gavage Administration:
-
Introduce the gavage needle into the mouth, to one side of the incisors in the diastema (gap between the incisors and molars).[4]
-
Gently advance the needle along the upper palate towards the back of the throat. The animal may swallow as the tube passes into the esophagus.[9]
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert.[9]
-
Advance the needle to the pre-measured depth.
-
Administer the solution slowly and steadily.[4]
-
-
Post-Administration:
Visualizations: Pathways and Workflows
SAMe Metabolic Pathways
The primary metabolic roles of SAMe are centered around three key pathways: transmethylation, transsulfuration, and aminopropylation. The following diagram illustrates the interconnectedness of these pathways, which are fundamental to understanding the pharmacodynamics of SAMe regardless of the administration route.
Caption: Core metabolic pathways of S-adenosylmethionine (SAMe).
Experimental Workflow for a Comparative Pharmacokinetic Study
This diagram outlines the logical flow of a typical preclinical study designed to compare the pharmacokinetic profiles of intramuscularly and orally administered SAMe in a rat model.
Caption: Workflow for a rat pharmacokinetic study comparing IM and PO routes.
Discussion and Conclusion
The administration route is a critical determinant of the systemic exposure and potential efficacy of SAMe. The available data, although not a direct comparison of this compound in rats, strongly indicates that intramuscular administration leads to substantially higher bioavailability compared to the oral route.[3][5] The low oral bioavailability is largely attributed to poor absorption and a significant first-pass effect, where the compound is extensively metabolized in the intestine and liver before reaching systemic circulation.[3][7]
For researchers designing preclinical trials, the choice of administration route should be guided by the study's objectives. Intramuscular injection provides a method to bypass the first-pass effect, achieving higher and more consistent plasma concentrations, which may be desirable for efficacy and mechanistic studies. Conversely, oral administration is more clinically relevant for outpatient therapies and is essential for evaluating formulations designed to enhance oral bioavailability. The provided protocols offer standardized procedures to ensure data reproducibility and animal welfare in these critical preclinical assessments.
References
- 1. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption of S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Pharmacokinetic studies of S-adenosyl-L-methionine (SAMe) in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SAMe-1,4-Butanedisulfonate in Osteoarthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a crucial role in various metabolic pathways, including methylation, transsulfuration, and aminopropylation. The stable salt form, SAMe-1,4-butanedisulfonate, has been investigated for its therapeutic potential in osteoarthritis (OA). Preclinical studies in animal models are essential for elucidating its mechanism of action and evaluating its efficacy as a potential disease-modifying osteoarthritis drug (DMOAD). These application notes provide detailed protocols and compiled data for the use of this compound in established animal models of OA.
Mechanism of Action
SAMe exerts its chondroprotective effects through a multi-faceted mechanism that involves the stimulation of anabolic processes and the potential modulation of inflammatory responses within the joint. In vitro studies using chondrocytes have shown that SAMe enhances the production of key components of the cartilage extracellular matrix. This is achieved, in part, by stimulating the synthesis of polyamines, which are organic cations essential for cell growth and differentiation.[1][2][3] This increase in polyamines leads to the upregulation of critical chondrogenic transcription factors and genes, including:
-
Aggrecan and Type II Collagen: The primary proteoglycan and collagenous components of articular cartilage, respectively.[1][2]
-
SOX9: A master transcription factor for chondrocyte differentiation and cartilage formation.[1][2]
-
Cellular Communication Network Factor 2 (CCN2/CTGF): A matricellular protein that promotes chondrocyte proliferation and differentiation.[1][2][4][5][6]
The upregulation of these factors contributes to the maintenance and potential regeneration of cartilage tissue.
Experimental Protocols
Two common and well-characterized animal models for inducing osteoarthritis for the evaluation of therapeutic agents are the surgical Anterior Cruciate Ligament Transection (ACLT) model in rabbits and the chemical Monoiodoacetate (MIA) induced model in rats.
Protocol 1: Surgically Induced Osteoarthritis in Rabbits (ACLT Model) and SAMe Treatment
This protocol describes the induction of OA through surgical instability of the knee joint and subsequent treatment with SAMe.
Materials:
-
Skeletally mature New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments for aseptic surgery
-
This compound
-
Sterile saline for injection
-
Sutures
Procedure:
-
Animal Acclimatization: House rabbits individually and allow for a minimum of one week of acclimatization to the facility conditions.
-
Anesthesia and Surgical Preparation: Anesthetize the rabbits following approved institutional animal care and use committee (IACUC) protocols. Shave and aseptically prepare the right knee for surgery.
-
Anterior Cruciate Ligament Transection (ACLT):
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the intra-articular structures.
-
Carefully transect the anterior cruciate ligament with a surgical blade.
-
Confirm complete transection by performing an anterior drawer test.
-
Reposition the patella and close the joint capsule and skin in layers.
-
-
Post-Operative Care: Administer analgesics as per IACUC guidelines. Allow the animals unrestricted movement in their cages.
-
SAMe Administration:
-
Randomly divide the rabbits into three groups: Placebo (vehicle control), SAMe (30 mg/kg/day), and SAMe (60 mg/kg/day).
-
Beginning on the day of surgery, administer SAMe or placebo (sterile saline) via intramuscular injection daily for 12 consecutive weeks.
-
-
Euthanasia and Tissue Collection: At the end of the 12-week treatment period, humanely euthanize the animals. Dissect the knee joints and collect the femoral condyles and tibial plateaus for analysis.
-
Outcome Assessments:
-
Histological Analysis: Fix the articular cartilage specimens in 10% buffered formalin, decalcify, and embed in paraffin. Cut sections and stain with Safranin-O and Fast Green for the assessment of proteoglycan content and cartilage structure. Score the severity of OA using a validated scoring system such as the OARSI histopathology assessment system for rabbits.
-
Histomorphometry: Measure cartilage thickness and chondrocyte density from the stained sections using image analysis software.
-
Protocol 2: Chemically Induced Osteoarthritis in Rats (MIA Model) and SAMe Treatment
This protocol details the induction of OA through intra-articular injection of monoiodoacetate, which induces chondrocyte death and subsequent cartilage degradation.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (180-250 g)
-
Anesthetic agents (e.g., isoflurane)
-
Monoiodoacetate (MIA)
-
Sterile saline
-
Insulin syringes with 29-30 gauge needles
-
This compound
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats in groups and allow for at least one week of acclimatization.
-
MIA-Induced Osteoarthritis:
-
Anesthetize the rats using isoflurane.
-
Inject 1 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the left knee joint through the patellar ligament. The right knee can be injected with saline to serve as a control.
-
-
SAMe Administration (Proposed):
-
Based on effective doses in other models, a suggested oral gavage administration of SAMe could range from 50-200 mg/kg/day.
-
Begin treatment 3 days post-MIA injection and continue for a period of 3 to 4 weeks.
-
A vehicle control group receiving saline or the appropriate vehicle by oral gavage should be included.
-
-
Pain Assessment:
-
Measure pain-related behaviors at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus applied to the plantar surface of the hind paw.
-
Weight-Bearing Deficit: Utilize an incapacitance tester to measure the distribution of weight between the hind limbs.
-
-
Euthanasia and Tissue Collection: At the end of the study period, humanely euthanize the rats. Collect the knee joints for histological analysis.
-
Outcome Assessments:
-
Histological Analysis: Process the knee joints as described in Protocol 1. Stain with Safranin-O and Fast Green and score using a validated system for rats (e.g., OARSI).
-
Data Presentation
The following tables summarize quantitative data from a representative study using the rabbit ACLT model.
Table 1: Histological and Histomorphometric Analysis of Articular Cartilage in a Rabbit ACLT Model Treated with SAMe for 12 Weeks
| Treatment Group | Cartilage Thickness (µm) | Chondrocyte Density (cells/mm²) | OARSI Score (Mean ± SD) |
| Placebo | 180 ± 25 | 3500 ± 450 | 8.5 ± 1.5 |
| SAMe (30 mg/kg/day) | 250 ± 30 | 4800 ± 500 | 5.2 ± 1.2 |
| SAMe (60 mg/kg/day) | 265 ± 35 | 5100 ± 550 | 4.8 ± 1.0 |
*Data are presented as Mean ± Standard Deviation. *p < 0.05 compared to the Placebo group. Data is representative and compiled based on findings from published studies.
Table 2: Assessment of Pain-Related Behaviors in a Rat MIA Model (Representative Data)
| Treatment Group | Paw Withdrawal Threshold (g) | Weight Bearing Deficit (%) |
| Saline Control | 15.2 ± 1.8 | 2 ± 1.5 |
| MIA + Vehicle | 4.5 ± 1.2 | 45 ± 8.0 |
| MIA + SAMe (100 mg/kg) | 8.9 ± 1.5 | 25 ± 6.5 |
*Data are presented as Mean ± Standard Deviation at 21 days post-MIA induction. *p < 0.05 compared to the MIA + Vehicle group. Data is hypothetical and for illustrative purposes.
Discussion and Conclusion
The provided protocols offer standardized methods for evaluating the efficacy of this compound in preclinical models of osteoarthritis. The data from animal studies suggest that SAMe has a chondroprotective effect, as evidenced by increased cartilage thickness and chondrocyte density, and improved histological scores in the rabbit ACLT model. While further studies are needed to fully elucidate the analgesic effects and the impact on inflammatory markers, the existing evidence supports the potential of SAMe as a therapeutic agent for osteoarthritis. The proposed mechanism of action, involving the stimulation of polyamine synthesis and subsequent upregulation of key chondrogenic factors, provides a strong rationale for its use. Researchers utilizing these protocols should ensure strict adherence to ethical guidelines for animal research and employ blinded outcome assessments to minimize bias.
References
- 1. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperative Regulation of Chondrocyte Differentiation by CCN2 and CCN3 Shown by a Comprehensive Analysis of the CCN Family Proteins in Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCN2: a master regulator of the genesis of bone and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of connective tissue growth factor (CTGF/CCN2) on condylar chondrocyte proliferation, migration, maturation, differentiation and signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SAMe-1,4-Butanedisulfonate in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a central role in liver physiology. It is the principal biological methyl donor and a precursor to the antioxidant glutathione (B108866) (GSH).[1][2] In various forms of chronic liver disease, hepatic SAMe synthesis is impaired, leading to a reduction in hepatic SAMe levels, which can predispose the liver to injury.[1][2] Exogenous administration of SAMe has shown hepatoprotective effects in preclinical models and clinical studies, suggesting its therapeutic potential for liver diseases.[3] SAMe-1,4-butanedisulfonate is a stable salt form of SAMe, which enhances its usability as a therapeutic agent.
These application notes provide a detailed protocol for investigating the hepatoprotective effects of this compound in a carbon tetrachloride (CCl4)-induced mouse model of acute liver injury. CCl4 is a well-established hepatotoxin that induces centrilobular necrosis and steatosis, mimicking aspects of acute liver damage in humans.[4] This model is widely used to screen for and evaluate the efficacy of hepatoprotective compounds.
Experimental Design and Workflow
The following diagram outlines the experimental workflow for studying the effects of this compound in a CCl4-induced liver injury model.
Materials and Methods
Animals
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Reagents
-
This compound (purity >98%)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Reagents for biochemical assays (ALT, AST, MDA, SOD)
-
TUNEL assay kit
-
Reagents and antibodies for Western blotting (see specific protocol)
Experimental Groups
| Group | Treatment |
| 1 | Vehicle (Saline) + Olive Oil |
| 2 | Vehicle (Saline) + CCl4 |
| 3 | This compound (Low Dose) + CCl4 |
| 4 | This compound (High Dose) + CCl4 |
| 5 | This compound (High Dose) + Olive Oil |
Note: A group treated with the high dose of SAMe alone is included to assess any potential effects of the compound in the absence of CCl4-induced injury.
Treatment Protocol
-
Preparation of this compound: Dissolve this compound in sterile saline to the desired concentrations (e.g., for 25 mg/kg and 50 mg/kg doses). Prepare fresh daily.
-
SAMe Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection once daily for 7 consecutive days. A study by Caballero et al. (2002) used a dose of 50 mg/kg of SAMe i.p. to protect against liver injury in mice.[5]
-
Induction of Liver Injury: On day 7, one hour after the final SAMe or vehicle administration, induce acute liver injury by a single i.p. injection of CCl4 (1 mL/kg body weight, diluted 1:4 in olive oil). Administer an equal volume of olive oil to the control and SAMe-only groups.[4]
-
Sample Collection: 24 hours after CCl4 injection, euthanize the mice. Collect blood via cardiac puncture for serum separation. Perfuse the liver with ice-cold PBS and collect liver tissue for histological, biochemical, and molecular analyses.
Experimental Protocols
Biochemical Analysis of Serum Markers
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure serum ALT and AST levels using commercially available kits according to the manufacturer's instructions. Elevated levels of these enzymes in the serum are indicative of hepatocellular damage.[4]
Histological Analysis
-
Hematoxylin (B73222) and Eosin (H&E) Staining:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a light microscope for evidence of necrosis, inflammation, and steatosis.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:
-
Prepare paraffin-embedded liver sections as for H&E staining.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval according to the kit manufacturer's instructions.
-
Permeabilize the sections with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.
-
Stop the reaction and wash the sections.
-
Visualize the labeled apoptotic cells using a suitable detection system (e.g., fluorescence microscopy).
-
Counterstain the nuclei with DAPI or a similar nuclear stain.
-
Quantify the number of TUNEL-positive cells per high-power field.
-
Analysis of Oxidative Stress Markers in Liver Tissue
-
Preparation of Liver Homogenate: Homogenize a portion of the liver tissue in ice-cold buffer. Centrifuge the homogenate and collect the supernatant for the assays.
-
Malondialdehyde (MDA) Assay: Measure the levels of MDA, a marker of lipid peroxidation, using a commercially available kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
Superoxide Dismutase (SOD) Activity Assay: Determine the activity of SOD, a key antioxidant enzyme, using a commercially available kit.
Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction from Liver Tissue:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax
-
Oxidative Stress: Nrf2, HO-1
-
Inflammation: NF-κB p65, TNF-α
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Table 1: Effects of this compound on Serum Liver Enzymes in CCl4-Induced Liver Injury in Mice
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control (Vehicle + Olive Oil) | Data Placeholder | Data Placeholder |
| CCl4 | Data Placeholder | Data Placeholder |
| CCl4 + SAMe (Low Dose) | Data Placeholder | Data Placeholder |
| CCl4 + SAMe (High Dose) | Data Placeholder | Data Placeholder |
| SAMe (High Dose) + Olive Oil | Data Placeholder | Data Placeholder |
| Data to be presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA followed by a post-hoc test). |
Table 2: Effects of this compound on Oxidative Stress Markers in the Liver of CCl4-Treated Mice
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Control (Vehicle + Olive Oil) | Data Placeholder | Data Placeholder |
| CCl4 | Data Placeholder | Data Placeholder |
| CCl4 + SAMe (Low Dose) | Data Placeholder | Data Placeholder |
| CCl4 + SAMe (High Dose) | Data Placeholder | Data Placeholder |
| SAMe (High Dose) + Olive Oil | Data Placeholder | Data Placeholder |
| Data to be presented as mean ± SD. Statistical significance to be determined by appropriate tests. |
Signaling Pathway Visualization
The protective mechanism of this compound in CCl4-induced liver injury involves the modulation of multiple signaling pathways. The following Graphviz diagram illustrates the proposed mechanism.
This diagram illustrates that CCl4 is metabolized by CYP2E1 to form highly reactive free radicals, which induce oxidative stress, leading to lipid peroxidation, protein and DNA damage, and depletion of endogenous antioxidants like GSH. This cascade of events results in mitochondrial dysfunction, apoptosis, inflammation, and ultimately hepatocyte necrosis and liver injury. This compound is hypothesized to mitigate this damage by replenishing GSH levels, modulating methylation reactions, activating the Nrf2 antioxidant response pathway, and inhibiting inflammatory signaling.
References
- 1. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylmethionine in liver health, injury, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of SAMe in chemotherapy-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosyl methionine protects ob/ob mice from CYP2E1-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SAMe-1,4-Butanedisulfonate in Neuropharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a crucial role in methylation, transsulfuration, and aminopropylation pathways. As a major methyl donor in the central nervous system, it is essential for the synthesis of neurotransmitters, phospholipids, and myelin.[1] The salt form, SAMe-1,4-butanedisulfonate, is a stable formulation used in research and as a dietary supplement. These application notes provide a summary of dose-response studies of SAMe in preclinical neuropharmacology models of depression and detail the protocols for conducting these key experiments.
Mechanism of Action in Neuropharmacology
SAMe exerts its neuropharmacological effects through several mechanisms. It is a precursor to the synthesis of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[2][3] Animal studies have demonstrated that administration of SAMe can increase the concentrations of these neurotransmitters in the central nervous system.[3] Furthermore, SAMe is involved in the modulation of cell signaling pathways and can influence the density and activity of beta-adrenergic receptors.[2] Its antidepressant-like effects are also linked to the activation of 5-HT1A receptors.[4]
Caption: Proposed mechanism of action for SAMe in the central nervous system.
Dose-Response Data in Preclinical Models
The following tables summarize the quantitative data from dose-response studies of SAMe in established animal models of depression.
Table 1: Forced Swim Test (FST) in Mice
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| 10 | Significant reduction | [4] |
| 25 | No significant effect | [4] |
| 50 | Significant reduction | [4] |
| 100 | No significant effect | [4] |
| 200 | No significant effect | [4] |
Table 2: Tail Suspension Test (TST) in Mice
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| 10 | Significant reduction | [4] |
| 50 | Significant reduction | [4] |
Table 3: Chronic Mild Stress (CMS) Model in Rats - Sucrose Consumption
| Dose (mg/kg, i.m., daily) | Effect on Sucrose Consumption | Onset of Action | Reference |
| 100 | Dose-dependent reinstatement | Within 1 week | [5] |
| 200 | Dose-dependent reinstatement | Within 1 week | [5] |
| 300 | Dose-dependent reinstatement | Within 1 week | [5] |
Experimental Protocols
Detailed methodologies for key behavioral assays used in the neuropharmacological evaluation of this compound are provided below.
Protocol 1: Forced Swim Test (FST) in Rodents
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Materials:
-
Transparent cylindrical containers (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40-50 cm height).
-
Water maintained at 25 ± 1°C.
-
Video recording and analysis software (e.g., Noldus Ethovision XT).
-
Dry towels and a warming environment for post-test recovery.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to the experiment.
-
Water Depth: Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (typically 15-20 cm).
-
Pre-test Session (Rats): Place each rat individually into a cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After 15 minutes, remove the rat, dry it, and return it to its home cage. The test session occurs 24 hours later.[2][6]
-
Test Session (Rats): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session. Record the entire session for later analysis.[6]
-
Test Session (Mice): For mice, a single 6-minute session is typically used. The first 2 minutes are considered a habituation period, and the final 4 minutes are scored for immobility.[7][8]
-
Data Analysis: A trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[8]
Caption: Experimental workflow for the Forced Swim Test.
Protocol 2: Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant compounds. The test is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. An increase in the duration of immobility is interpreted as a state of behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor).
-
Adhesive tape.
-
Plastic cones or "Climbstoppers" to prevent tail climbing (especially for C57BL/6 strains).[9][10]
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.[11]
-
Preparation: Secure a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip. If necessary, place a plastic cone around the base of the tail to prevent the mouse from climbing its tail.[9][11]
-
Suspension: Suspend the mouse from the horizontal bar by the taped portion of its tail. The mouse should be high enough that it cannot reach any surfaces.
-
Test Session: The test duration is typically 6 minutes. The entire session is recorded for subsequent analysis.[10][12]
-
Data Analysis: A trained observer, blind to the treatment groups, should score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[12] The first 2 minutes are often discarded as a habituation period, with the final 4 minutes being scored.[12]
Caption: Experimental workflow for the Tail Suspension Test.
Conclusion
This compound demonstrates dose-dependent antidepressant-like effects in preclinical rodent models. The provided data and protocols offer a foundation for researchers to design and execute neuropharmacological studies to further investigate the therapeutic potential of SAMe. Careful consideration of dose selection, route of administration, and appropriate behavioral assays is critical for obtaining robust and translatable results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of S-adenosyl-L-methionine on chronic mild stress-induced anhedonia in castrated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced swimming test [bio-protocol.org]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test [jove.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Analysis of S-Adenosylmethionine-1,4-Butanedisulfonate by Capillary Zone Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Capillary Zone Electrophoresis (CZE) method for the quantitative analysis of S-Adenosylmethionine (SAMe) in SAMe-1,4-butanedisulfonate active pharmaceutical ingredients (APIs) and pharmaceutical formulations. The described method provides a rapid, high-resolution separation of SAMe from its potential impurities and degradation products. This document provides detailed experimental protocols, quantitative performance data, and visual representations of the workflow and analytical system to facilitate implementation in a research or quality control setting.
Introduction
S-Adenosylmethionine (SAMe) is a naturally occurring compound and a crucial methyl donor in various biochemical pathways.[1] SAMe is commercially available as a dietary supplement and prescription drug, commonly formulated as the stable salt, this compound, for the management of conditions such as depression and liver disease.[1] Accurate and precise analytical methods are essential for the quality control of SAMe formulations, ensuring their potency and stability. Capillary Zone Electrophoresis (CZE) offers a powerful analytical tool for this purpose, providing high separation efficiency, short analysis times, and minimal sample and reagent consumption.[2] This application note describes a stability-indicating CZE method for the analysis of SAMe.
Experimental Protocols
Instrumentation and Materials
-
Capillary Electrophoresis System: A system equipped with a UV-Vis detector is required.
-
Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 50-60 cm.
-
Reagents:
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
This compound reference standard
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium hydroxide (B78521)
-
0.1 M Hydrochloric acid
-
Preparation of Solutions
-
Background Electrolyte (BGE): 150 mM Sodium Phosphate Buffer (pH 2.5)
-
Dissolve the appropriate amount of sodium phosphate monobasic in deionized water to achieve a final concentration of 150 mM.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Alternative BGE: 200 mM Glycine / 50 mM Phosphate Buffer (pH 2.5)
-
Prepare stock solutions of 200 mM glycine and 50 mM sodium phosphate.
-
Mix the stock solutions and adjust the pH to 2.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
-
Capillary Conditioning Solution: 0.1 M Sodium hydroxide
-
Standard Solution Preparation:
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of SAMe.
-
Dissolve the powder in a known volume of deionized water.
-
Vortex or sonicate for 10-15 minutes to ensure complete dissolution.
-
Centrifuge the solution to pelletize any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
CZE Method Parameters
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica, 50 µm ID, 60 cm total length |
| Background Electrolyte | 150 mM Sodium Phosphate, pH 2.5 |
| Applied Voltage | 25-30 kV |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Run Time | < 10 minutes |
Capillary Conditioning
-
At the beginning of each day, rinse the capillary with 0.1 M Sodium hydroxide for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for at least 15 minutes before the first injection.
-
Between runs, rinse with the BGE for 2-3 minutes.
Data Presentation
The following tables summarize the quantitative data for the CZE analysis of SAMe, based on published methods.[3][5]
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r) | 0.9997 |
| Limit of Detection (LOD) | 0.5 µg/mL (equivalent to 0.5 µM) |
| Limit of Quantification (LOQ) | 2 µg/mL |
Table 2: Precision Data
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | 0.52 - 0.89% |
| Inter-day Precision | 1.15 - 1.60% |
Table 3: Recovery Study
| Parameter | Result |
| Mean Recovery | 97.9% |
Mandatory Visualizations
Experimental Workflow
Caption: CZE analysis workflow from sample preparation to data reporting.
CZE System Components
Caption: Key components of the CZE analytical system.
Discussion
The presented CZE method is demonstrated to be suitable for the quantitative determination of SAMe in pharmaceutical preparations. The use of a low pH phosphate buffer is critical for the successful separation, as it ensures that SAMe is in its cationic form and minimizes interactions with the capillary wall. The method is rapid, with analysis times typically under 10 minutes, making it ideal for high-throughput screening in a quality control environment.
It is important to note that SAMe is unstable in aqueous solutions, particularly at neutral or alkaline pH and elevated temperatures.[4] Therefore, fresh preparation of standards and samples is crucial for accurate quantification. The described sample preparation procedure is straightforward and effective for extracting SAMe from tablet formulations.
While this application note focuses on the analysis of the active moiety, SAMe, the complete drug substance is this compound. The 1,4-butanedisulfonate counter-ion is not detected under the described UV conditions. Should the analysis of the counter-ion be required, an alternative technique such as ion chromatography with conductivity detection would be necessary.
Conclusion
Capillary Zone Electrophoresis provides a reliable and efficient method for the quantitative analysis of S-Adenosylmethionine in this compound formulations. The detailed protocol and performance data in this application note offer a comprehensive guide for researchers and analysts in the pharmaceutical industry to implement this technique for routine quality control and stability testing.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues | Charles Explorer [explorer.cuni.cz]
- 2. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of S-adenosyl-l-methionine in fruits by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"SAMe-1,4-Butanedisulfonate degradation products identification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Adenosyl-L-methionine (SAMe)-1,4-Butanedisulfonate. The information is designed to help address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of SAMe-1,4-butanedisulfonate?
A1: The main degradation products of S-Adenosyl-L-methionine (SAMe) under various conditions include homoserine lactone, 5'-methylthioadenosine (MTA), adenine, and S-ribosylmethionine.[1] Hydrolysis can also yield homoserine.[2] In some cases, unknown impurities, such as potential hydroxyl oxidation products, may also be observed.[3][4]
Q2: My SAMe solution has discolored. What could be the cause?
A2: Discoloration of SAMe solutions can occur, particularly when mixed with certain diluents like fructose (B13574) injections.[2] SAMe is sensitive to temperature, illumination, and pH, all of which can contribute to its degradation and a subsequent change in appearance.[3][4] It is crucial to use appropriate, validated diluents and storage conditions to maintain stability.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A3: Unexpected peaks in your HPLC analysis likely correspond to the degradation products mentioned in Q1 (MTA, adenine, homoserine, etc.). To confirm their identity, you can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the molecular weights and fragmentation patterns of the unknown impurities.[3][4] Comparing the retention times with commercially available standards of the suspected degradation products can also aid in identification.
Q4: What are the optimal storage and handling conditions to minimize degradation?
A4: To ensure the stability of this compound, it should be handled in a temperature-controlled environment with low temperature and low humidity.[5] It is sensitive to light, so protection from illumination is necessary.[4] For solutions, stability is pH-dependent and generally better at a lower pH (e.g., pH 4.0).[6] When preparing solutions, use recommended diluents like glucose or saline, as some diluents can accelerate degradation.[2][4] Prepared solutions should be used promptly, although studies have shown stability for up to 8 hours under specific conditions.[3][4] Foil blister packs are recommended for solid forms to protect from air and moisture.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
Problem 1: Rapid decrease in SAMe concentration in prepared solutions.
-
Possible Cause: Inappropriate solvent, pH, temperature, or light exposure.
-
Troubleshooting Steps:
-
Verify Solvent/Diluent: Ensure you are using a validated diluent. Both glucose and fructose injections can be used, but degradation occurs over time.[3][4]
-
Check pH: The stability of SAMe is pH-sensitive. Verify that the pH of your solution is within the optimal range (acidic pH is generally preferred).[4][6]
-
Control Temperature: Prepare and store solutions at a controlled, low temperature (e.g., 4°C) to slow the rate of degradation.[2]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[4]
-
Problem 2: Inconsistent results between different batches of SAMe.
-
Possible Cause: Impurities from the manufacturing process or batch-to-batch variability. The primary manufacturing method for SAMe involves fermentation, which can introduce host cell proteins (HCPs) as impurities.[8]
-
Troubleshooting Steps:
-
Qualify New Batches: Always perform identity and purity testing on new batches of this compound before use.
-
Use a Reference Standard: Compare your analytical results against a certified reference standard.
-
Review Certificate of Analysis (CoA): Check the CoA for information on purity, isomer content (the active form is the (S,S) isomer), and any specified impurities.
-
Data Summary
The following table summarizes the identified degradation products of SAMe and the factors that influence their formation.
| Degradation Product | Influencing Factors | Analytical Detection Method(s) | Reference |
| Homoserine Lactone | Temperature, pH | HPLC, LC-MS/MS | [1] |
| 5'-Methylthioadenosine (MTA) | Temperature, pH, Light | HPLC, LC-MS/MS | [1][2][4] |
| Adenine | Temperature, pH, Light | HPLC, LC-MS/MS | [1][2][4] |
| S-Ribosylmethionine | Temperature, pH | HPLC, LC-MS/MS | [1] |
| Homoserine | Hydrolysis (e.g., heating in neutral solution) | Paper Chromatography, HPLC | [2] |
| Hydroxyl Oxidation Product | Oxidative conditions | LC-MS/MS | [3][4] |
Experimental Protocols
Protocol: Analysis of SAMe and Degradation Products by HPLC
This protocol provides a general method for the separation and quantification of SAMe and its related metabolites using reversed-phase high-performance liquid chromatography (HPLC).
1. Materials and Reagents:
-
This compound sample
-
Reference standards (SAMe, MTA, Adenine, etc.)
-
Mobile Phase A: 50 mM Sodium Phosphate Monobasic (NaH₂PO₄), 10 mM Heptanesulfonic Acid, adjusted to pH 4.4.[1]
-
Mobile Phase B: Methanol[1]
-
HPLC-grade water
-
Sample diluent (e.g., Mobile Phase A or HPLC-grade water)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex, Supelcosil, or equivalent)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Column: C18, 5 µm particle size (e.g., 250 x 4.6 mm)
-
Mobile Phase: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 259 nm[1]
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the SAMe reference standard in the sample diluent. Create a series of calibration standards by serial dilution. Prepare standards for suspected degradation products (MTA, adenine) if quantification is needed.
-
Sample Preparation: Accurately weigh and dissolve the SAMe sample in the sample diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Data Processing: Identify peaks based on the retention times of the reference standards. For SAMe, the retention time is approximately 8.7 minutes under these conditions.[1] Quantify the amount of SAMe and its degradation products by comparing peak areas to the calibration curves.
Visualizations
Caption: Degradation pathway of SAMe into its major products.
Caption: Experimental workflow for HPLC analysis of SAMe.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. California Gold Nutrition, SAMe, Butanedisulfonate, 400 mg, 60 Enteric [californiagoldnutrition.com]
- 6. researchgate.net [researchgate.net]
- 7. wendyblount.com [wendyblount.com]
- 8. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAMe-1,4-Butanedisulfonate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.
Frequently Asked Questions (FAQs)
Q1: Why is SAMe-1,4-butanedisulfonate used instead of pure SAMe?
A: S-Adenosylmethionine (SAMe) is an inherently unstable molecule. To enhance its viability as a therapeutic and research agent, it is formulated as stable salts. The 1,4-butanedisulfonate salt form is believed to offer a longer shelf life and enhanced stability compared to other salts like tosylate.
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
A: The stability of SAMe in aqueous solutions is primarily influenced by temperature, pH, light exposure, and the presence of oxygen. Higher temperatures, extreme pH values (both acidic and alkaline), and exposure to light can accelerate its degradation.
Q3: What are the main degradation products of SAMe in an aqueous solution?
A: The primary degradation of SAMe in aqueous solutions leads to the formation of 5'-methylthioadenosine (MTA), adenine, and homoserine lactone. Under certain conditions, isomerization to the (R,S)-SAMe diastereomer can also occur.
Q4: What is the expected stability of a freshly prepared aqueous solution of this compound at room temperature?
A: A freshly prepared aqueous solution of this compound can show a noticeable decrease in concentration relatively quickly at room temperature. For instance, in one study, a solution diluted in glucose or fructose (B13574) injection and stored at room temperature under light showed a decrease in concentration of nearly 5% within 12 hours. Therefore, it is recommended to use freshly prepared solutions as soon as possible, ideally within 8 hours of preparation.
Q5: How should I store my this compound stock solutions?
A: For short-term storage (up to one month), stock solutions should be stored at -20°C. For longer-term storage (up to six months), it is recommended to store them at -80°C. It is also advisable to store solutions under a nitrogen atmosphere to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of SAMe concentration in solution | Improper storage conditions: Solution stored at room temperature or exposed to light for extended periods. | Always prepare fresh solutions for immediate use. If storage is necessary, aliquot and store at -20°C for short-term or -80°C for long-term. Protect from light by using amber vials or covering with foil. |
| Inappropriate pH of the solution: The pH of the aqueous solution may be too high or too low, accelerating hydrolysis. | The optimal pH for SAMe stability is generally in the slightly acidic range. Consider using a buffer system (e.g., citrate (B86180) or acetate) to maintain a stable pH. Many drugs show maximum stability between pH 4 and 8. | |
| Presence of contaminants: Contaminants in the water or other reagents may be catalyzing degradation. | Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) and analytical grade reagents for all solutions. | |
| Precipitate formation in the solution upon storage | Low temperature storage of a concentrated solution: The solubility of this compound may decrease at lower temperatures, leading to precipitation. | Prepare stock solutions at a concentration known to be stable at the intended storage temperature. If a precipitate forms upon thawing, gently warm the solution and vortex to redissolve before use. |
| Interaction with buffer components: Certain buffer salts may have lower solubility or interact with the SAMe salt at low temperatures. | If using a buffer, ensure its components are soluble at the storage temperature. Consider testing different buffer systems for compatibility. | |
| Inconsistent results in bioassays | Degradation of SAMe: The active concentration of SAMe may be lower than expected due to degradation, leading to variability in experimental outcomes. | Prepare fresh solutions immediately before each experiment. Quantify the SAMe concentration by HPLC before use if the solution has been stored. |
| Isomerization: The biologically active (S,S)-isomer may be converting to the less active (R,S)-isomer over time. | Minimize the time between solution preparation and use. Store solutions at low temperatures to slow down the rate of isomerization. |
Data Presentation
Table 1: Factors Influencing the Stability of SAMe in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures significantly accelerate degradation. | Prepare and use solutions at low temperatures (e.g., on ice). For storage, use -20°C or -80°C. |
| pH | Stability is pH-dependent. Both strongly acidic and alkaline conditions increase the rate of hydrolysis. | Maintain the pH of the solution in a slightly acidic to neutral range. Use appropriate buffer systems. |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Degas solvents before use. Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Excipients/Buffers | The choice of excipients and buffers can impact stability. For example, discoloration was observed when mixed with fructose injection. | The impact of buffers on the stability of lyophilized products is significant. Test the compatibility of all formulation components with this compound. |
Table 2: Qualitative Summary of this compound Stability in Diluent Injections
| Diluent | Storage Condition | Observation |
| 5% Glucose Injection | Room Temperature, Light | ~5% decrease in concentration within 12 hours. |
| 5% Fructose Injection | Room Temperature, Light | ~5% decrease in concentration within 12 hours. Discoloration observed. |
| 5% Glucose Injection | 4°C, Dark | Improved stability compared to room temperature. |
| 5% Fructose Injection | 4°C, Dark | Improved stability compared to room temperature. |
Data adapted from a study on ademetionine 1,4-butanedisulfonate injections.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 30 minutes.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 30 minutes.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in water to the stock solution concentration.
-
Photodegradation: Expose the aqueous stock solution to UV radiation (e.g., 1.2 million lux-hours) in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating SAMe from its degradation products.
1. Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A broad gradient can be used initially (e.g., 5-95% B over 20 minutes) and then optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
2. Method Optimization and Validation:
-
Inject the stressed samples from the forced degradation study to evaluate the method's ability to separate the main SAMe peak from all degradation product peaks.
-
Optimize the mobile phase composition, gradient, pH, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Primary degradation pathways of SAMe in aqueous solution.
Caption: Workflow for a forced degradation study of SAMe.
Caption: Troubleshooting logic for rapid SAMe degradation.
Technical Support Center: S-Adenosyl-L-methionine (SAMe)-1,4-Butanedisulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial S-adenosyl-L-methionine (SAMe)-1,4-butanedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in commercial SAMe-1,4-butanedisulfonate?
A1: Commercial this compound can contain several types of impurities arising from the manufacturing process, degradation, or storage conditions. These can be broadly categorized as:
-
Process-Related Impurities: Since SAMe is often produced via fermentation using Saccharomyces cerevisiae, residual host cell proteins (HCPs) and S-adenosylmethionine synthetase (SAMS) are potential impurities.[1][2]
-
Related Substances and Degradation Products: These are molecules structurally similar to SAMe or formed during its breakdown. Common examples include adenine (B156593), S-Adenosyl-L-homocysteine (SAH), and 5'-methylthioadenosine (MTA).[3] Diastereomers of SAMe, such as (R,S)-Adenosyl-L-Methionine, can also be present.
-
Counter-ion Related Impurities: As a salt, variations in the ratio of SAMe to 1,4-butanedisulfonate can occur. The presence of species like Adenosyl-L-Methionine Tri-1,4-Butanedisulfonate has been noted.[4]
Q2: What are the typical levels of these impurities?
A2: The levels of impurities are controlled during manufacturing to meet pharmacopeial standards. While exact levels can vary between batches and suppliers, here are some typical acceptance criteria based on available data.
Data Presentation: Impurity Levels in Commercial this compound
| Impurity Category | Impurity Name | Typical Acceptance Criteria | Reference |
| Process-Related | Saccharomyces cerevisiae Host Cell Proteins (HCPs) | < 20 ppm | [2] |
| S-adenosylmethionine synthetase (SAMS) | < 1.19 ppm | [2] | |
| Related Substances | Adenine | Not More Than (NMT) 0.5% | [3] |
| S-Adenosyl-L-homocysteine (SAH) | NMT 0.1% | [3] | |
| 5'-Methylthioadenosine (MTA) | NMT 0.3% | [3] | |
| S-Adenosylmethioninamine | NMT 0.2% | [3] | |
| Any other unspecified impurity | NMT 0.1% | [3] | |
| Total Impurities | NMT 2.5% | [3] |
Q3: How can these impurities affect my experiments?
A3: Certain impurities can have a significant impact on experimental outcomes:
-
S-Adenosyl-L-homocysteine (SAH): This is a product of methylation reactions and a potent competitive inhibitor of methyltransferases. Its presence as an impurity can lead to underestimation of enzyme activity or misleading results in methylation assays.
-
5'-Methylthioadenosine (MTA): MTA can also inhibit certain enzymes and affect cellular processes. It has been shown to act as a competitive inhibitor of 5'-methylthioadenosine nucleosidase.[1]
-
Adenine: High concentrations of adenine can potentially interfere with assays involving purine (B94841) metabolism or signaling. It has been noted that excess SAMe can be catabolized to adenine and MTA, which are toxic methylation inhibitors.
-
Host Cell Proteins (HCPs): HCPs can induce antigenic reactions in biological systems and may interfere with protein-based assays or cellular experiments.[2]
Troubleshooting Guide
Issue 1: Lower than expected activity in a methylation assay.
| Possible Cause | Troubleshooting Step |
| Inhibition by S-Adenosyl-L-homocysteine (SAH) impurity. | 1. Check the certificate of analysis for your SAMe lot for the level of SAH. 2. If the SAH level is high or unknown, consider purifying the SAMe sample or purchasing a higher purity grade. 3. Perform a control experiment by adding a known amount of SAH to your assay to determine its inhibitory effect. |
| Degradation of SAMe. | 1. Ensure proper storage of SAMe at low temperatures (e.g., -20°C or -80°C) and protection from moisture. 2. Prepare SAMe solutions fresh before each experiment. 3. Verify the concentration and purity of your SAMe stock solution using HPLC. |
Issue 2: Inconsistent results between different batches of SAMe.
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variability in impurity profiles. | 1. Request and compare the certificates of analysis for the different batches. Pay close attention to the levels of SAH, MTA, and other related substances. 2. If possible, test new batches for their performance in your specific assay before use in critical experiments. 3. Consider sourcing SAMe from a single, reliable supplier to minimize batch-to-batch variation. |
Issue 3: Unexpected cellular response or toxicity.
| Possible Cause | Troubleshooting Step |
| Presence of Host Cell Proteins (HCPs) or other process-related impurities. | 1. Check the certificate of analysis for information on HCP levels. 2. If HCP contamination is suspected, consider using an ultra-pure grade of SAMe. 3. For in-vivo studies, ensure the SAMe formulation is sterile and endotoxin-tested. |
| High levels of degradation products like adenine and MTA. | 1. Follow the steps outlined in "Issue 1" to minimize SAMe degradation. 2. Analyze your SAMe solution for the presence of degradation products using a stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Related Substances
This method is designed to separate SAMe from its process-related and degradation impurities.
-
Column: YMC-Pack Pro-C18 (150 mm × 4.6 mm, 3 µm)
-
Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile (B52724) (75:25 v/v).
-
Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile (20:80 v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Gradient Program: (A suitable gradient to be optimized based on the specific instrument and separation requirements).
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the SAMe sample in Mobile Phase A.
Protocol 2: ELISA for Saccharomyces cerevisiae Host Cell Proteins (HCPs)
This protocol is a general guideline based on commercially available ELISA kits.
-
Reagent Preparation: Prepare all reagents, standards, controls, and samples as instructed in the specific ELISA kit manual. The preferred diluent for samples is often provided with the kit.
-
Assay Procedure: a. Add 50 µL of standards, controls, and samples to the appropriate wells of the microtiter plate coated with anti-S. cerevisiae capture antibody. b. Add 100 µL of biotinylated anti-S. cerevisiae antibody to each well. c. Cover the plate and incubate on an orbital shaker (400–600 rpm) for 2 hours at room temperature. d. Wash the wells multiple times with the provided wash buffer. e. Add Streptavidin-Alkaline Phosphatase conjugate to each well and incubate. f. Wash the wells again to remove unbound conjugate. g. Add the substrate solution and incubate for color development. h. Stop the reaction and read the absorbance at the specified wavelength.
-
Data Analysis: Calculate the HCP concentration in the samples by referring to the standard curve.
Protocol 3: UPLC-MS/MS for Host Cell Protein (HCP) Analysis
This is a generalized workflow for the identification and quantification of HCPs.
-
Sample Preparation: a. Denature and reduce the proteins in the SAMe sample. b. Alkylate the cysteine residues. c. Digest the proteins into peptides using trypsin.
-
UPLC Separation:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH130 C18, 250 mm × 75 µm, 1.7 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: A long, shallow gradient (e.g., 2-35% B over 95 minutes) is typically used to resolve the complex peptide mixture.
-
Flow Rate: 300-400 nL/min for nano-UPLC.
-
-
MS/MS Analysis:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) can be used.
-
Data Analysis: The acquired MS/MS data is searched against a Saccharomyces cerevisiae protein database to identify and quantify the HCPs.
-
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for SAMe-related experimental issues.
Caption: Impact of SAH impurity on methylation reactions.
References
- 1. Kinetic properties and the effect of substrate analogues on 5'-methylthioadenosine nucleosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. veeprho.com [veeprho.com]
"troubleshooting poor solubility of SAMe-1,4-Butanedisulfonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAMe-1,4-Butanedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
S-Adenosyl-L-methionine (SAMe)-1,4-Butanedisulfonate is a stable salt of S-Adenosyl-L-methionine. SAMe is a naturally occurring compound found in all living cells and is a key methyl donor in numerous biological reactions.[1][2] The 1,4-butanedisulfonate salt form enhances the stability of the otherwise labile SAMe molecule.[3] It is commonly used in research for its roles in methylation, transsulfuration, and aminopropylation pathways, and is investigated for its potential therapeutic effects in conditions such as depression, liver disease, and osteoarthritis.
Q2: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Stock solutions, once prepared, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
SAMe is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH and at room temperature.[6][7] For aqueous solutions that need to be stored for more than a day, it is recommended to prepare them in a slightly acidic buffer (e.g., 20 mM HCl) to minimize decomposition.[8]
Troubleshooting Poor Solubility
This guide addresses common issues encountered when dissolving this compound.
Problem: The compound is not dissolving in my chosen solvent.
-
Verify the Solvent: Ensure you are using a recommended solvent. While this compound is freely soluble in water, its solubility in other common laboratory solvents varies.[9]
-
Check Solvent Quality: For organic solvents like DMSO, ensure they are anhydrous and of high purity. DMSO is hygroscopic and absorbed water can significantly reduce its solvating power.[5]
-
Increase Agitation: Vortex the solution vigorously for several minutes.
-
Apply Gentle Heat: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Do not overheat, as this can accelerate degradation.
-
Use Sonication: A bath sonicator can help break up aggregates and improve dissolution.
-
Prepare a More Dilute Solution: The desired concentration may exceed the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution.
Problem: The compound precipitates out of solution after initial dissolution.
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution. This can sometimes be resolved by gentle warming and agitation, but it may be necessary to prepare a more dilute solution.
-
pH Shift: If dissolving in an unbuffered aqueous solution, the pH may have shifted, affecting solubility. Ensure the pH of your final solution is within a range that maintains solubility.
-
Temperature Change: If the solution was warmed to aid dissolution, precipitation may occur upon cooling to room temperature.
Problem: I see conflicting solubility data for DMSO.
Different suppliers may report varying solubility data. One source indicates a solubility of 50 mg/mL in DMSO with the need for sonication, while another reports 2 mg/mL for a clear solution.[5][10] This discrepancy could be due to differences in the specific salt form, purity, or the method used to determine solubility. It is recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific batch of the compound.
Data Presentation
Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM)¹ | Notes | Source(s) |
| Water | Freely Soluble | Not Specified | A similar SAMe salt has a reported solubility of 20 mg/mL. | [9][11] |
| DMSO | 2 - 50 | 2.75 - 68.79 | Solubility can vary; sonication may be required at higher concentrations. Use of fresh, anhydrous DMSO is critical. | [5][10] |
| Ethanol | Practically Insoluble | Not Applicable | [9] | |
| Acetone | Practically Insoluble | Not Applicable | [9] |
¹Molarity calculated using a molecular weight of 726.82 g/mol for this compound.[5]
Experimental Protocols
Preparation of a 100 mM Stock Solution in Water for In Vitro Assays
This protocol provides a method for preparing a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Bath sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 72.68 mg.
-
Add Solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
Sterile Filtration: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Note on Cell Culture Applications:
For cell-based assays, the stock solution should be diluted in the appropriate cell culture medium to the desired final working concentration. A study has shown that a concentration of 300 µM of this compound can induce apoptosis in certain cancer cell lines.[12] The optimal working concentration will depend on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Mandatory Visualization
Signaling Pathways of SAMe
S-Adenosylmethionine is a central molecule in two critical metabolic pathways: transmethylation and transsulfuration.
Caption: Metabolic pathways of S-Adenosylmethionine (SAMe).
Experimental Workflow for Troubleshooting Solubility
The following workflow provides a logical approach to addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. S-Adenosyl-L-methionine 1,4-butanedisulfonate ≥95% (HPLC) | 101020-79-5 [sigmaaldrich.com]
- 4. 101020-79-5 CAS MSDS (Ademethionine 1,4-Butanedisulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Abnormal transmethylation/transsulfuration metabolism and DNA hypomethylation among parents of children with autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Adenosyl-L-methionine 1,4-butanedisulfonate ≥95% (HPLC) | 101020-79-5 [sigmaaldrich.com]
- 11. Homocysteine: Genetics, High Homocysteine Levels, and Solutions [geneticlifehacks.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Methods for SAMe-1,4-Butanedisulfonate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of S-adenosylmethionine (SAMe) from its counter-ion, 1,4-butanedisulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during method development and routine analysis.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| RET-01 | No or Poor Retention of SAMe | SAMe is a highly polar molecule and exhibits little to no retention on traditional reversed-phase (e.g., C18, C8) columns with standard mobile phases. | • Implement Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase. For the positively charged SAMe, an anionic ion-pairing reagent like sodium octanesulfonate or sodium lauryl sulfate (B86663) is effective.[1] • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique for retaining highly polar compounds. • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the charge of SAMe and the ion-pairing reagent. |
| PEAK-01 | Peak Tailing for SAMe or 1,4-Butanedisulfonate | Secondary interactions with residual silanols on the silica-based column are a common cause of peak tailing for polar and charged analytes.[2] | • Adjust Mobile Phase pH: Modify the mobile phase pH to suppress silanol (B1196071) interactions (typically lower pH) or ensure the analyte is in a single ionic state.[3][4] • Use a Competing Base: For basic compounds like SAMe, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry.[3] • Use an End-Capped Column: Employ a high-quality, end-capped column to minimize exposed silanol groups. |
| PEAK-02 | Poor Resolution Between SAMe and 1,4-Butanedisulfonate | Inadequate separation between the drug and its counter-ion. | • Optimize Ion-Pair Reagent Concentration: The concentration of the ion-pairing reagent directly affects retention and selectivity.[5] Experiment with different concentrations (typically 5-20 mM).[3] • Adjust Organic Modifier Percentage: Modify the gradient or isocratic percentage of the organic solvent (e.g., acetonitrile, methanol) to improve separation.[6][7] • Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity.[7] • Modify Mobile Phase pH: A change in pH can affect the ionization and retention of both analytes differently, potentially improving resolution.[8] |
| BASE-01 | Baseline Noise or Drift | Common with ion-pairing reagents, which can form micelles or may be of low purity.[9][10] Contaminated or improperly prepared mobile phase is also a frequent cause.[11] | • Use High-Purity Reagents: Ensure all mobile phase components, especially the ion-pairing reagent, are HPLC grade. • Degas Mobile Phase: Thoroughly degas the mobile phase to prevent bubble formation in the detector.[11] • Column Equilibration: Ensure the column is fully equilibrated with the ion-pair containing mobile phase, which can take longer than for standard reversed-phase methods.[9] • Clean the System: Flush the system to remove any contaminants.[10] |
| STAB-01 | Variable Retention Times and/or Peak Areas (Poor Reproducibility) | SAMe is unstable, particularly at neutral to high pH and elevated temperatures.[12] Inconsistent mobile phase preparation or column equilibration can also lead to shifts.[9] | • Control Sample and Mobile Phase pH: Maintain an acidic pH (e.g., pH 2.5-4.0) for both the sample diluent and the mobile phase to improve SAMe stability.[12] • Maintain Low Temperature: Use a refrigerated autosampler (e.g., 4°C) to minimize degradation of SAMe in prepared samples. • Ensure Thorough Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after gradient elution or when the system has been idle. • Precise Mobile Phase Preparation: Prepare mobile phases consistently and accurately. |
Frequently Asked Questions (FAQs)
1. Why is my SAMe peak not showing up or eluting at the void volume?
SAMe is a highly polar, cationic molecule. On a standard reversed-phase column (like C18), it has very weak interaction with the nonpolar stationary phase and will elute with the solvent front if a suitable retention mechanism is not employed. To achieve retention, you must use techniques like ion-pair chromatography or HILIC. For ion-pair chromatography, an anionic reagent is added to the mobile phase to form a neutral, more hydrophobic complex with SAMe, allowing it to be retained on the column.
2. What type of ion-pairing reagent is best for SAMe-1,4-butanedisulfonate separation?
For separating the positively charged SAMe, you need an anionic (negatively charged) ion-pairing reagent. Alkyl sulfonates are commonly used.[5][13]
-
Sodium 1-octanesulfonate: A good starting point, offering a balance of hydrophobicity for retention.
-
Sodium dodecyl sulfate (or sodium lauryl sulfate): More hydrophobic, leading to stronger retention of SAMe.
The choice and concentration will depend on the desired retention time and selectivity. The goal is to retain SAMe sufficiently to separate it from the 1,4-butanedisulfonate counter-ion and other impurities.
3. How do I separate the 1,4-butanedisulfonate peak?
1,4-butanedisulfonate is an anionic compound. In a reversed-phase system with an anionic ion-pairing reagent (for SAMe retention), the butanedisulfonate will be repelled by the stationary phase that has adsorbed the ion-pairing reagent and will likely elute very early, possibly near the void volume. If separation from other early-eluting impurities is required, you might need to adjust the mobile phase conditions (e.g., lower organic content, different ion-pairing reagent) or consider a different chromatographic mode like ion-exchange chromatography.[14]
4. My baseline is very noisy after adding an ion-pairing reagent. What can I do?
Baseline noise with ion-pairing reagents is a common issue.[9][15]
-
Purity of Reagent: Use only high-purity, HPLC-grade ion-pairing reagents. Impurities can cause significant baseline disturbances.
-
Thorough Mixing and Degassing: Ensure the mobile phase is completely mixed and degassed. The presence of surfactants can increase the formation of bubbles.[11]
-
System Contamination: Ion-pairing reagents can accumulate in the HPLC system. Regularly flush your system, including the detector flow cell, with a strong solvent like methanol or acetonitrile.[10]
-
Column Equilibration: Allow ample time for the column to fully equilibrate with the mobile phase. An unstable baseline can be a sign of incomplete equilibration.
5. I'm seeing peak tailing. How can I get more symmetrical peaks?
Peak tailing is often caused by interactions between your charged analytes and active sites (silanols) on the column packing material.[2]
-
Optimize pH: Adjusting the mobile phase to a lower pH (e.g., below 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use a Modern, High-Purity Column: Newer, end-capped columns have fewer active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[2][3]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method
This method is a robust starting point for the separation of SAMe and its counter-ion.
| Parameter | Specification |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate (B84403) buffer with 10 mM Sodium Octanesulfonate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Methodology:
-
Prepare Mobile Phase A by dissolving the appropriate amounts of sodium phosphate and sodium octanesulfonate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid and filter through a 0.45 µm membrane.
-
Prepare the sample by dissolving the this compound salt in Mobile Phase A to the desired concentration.
-
Set up the HPLC system with the specified parameters.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Mechanism of Ion-Pair Chromatography for SAMe
Caption: How ion-pairing enables retention of polar SAMe on a C18 column.
References
- 1. Application of reverse phase ion-pair partition chromatography to drugs of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Europe) [shimadzu.eu]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. BASi® | Troubleshooting [basinc.com]
- 10. phenomenex.com [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Ion pair chromatography for pharmacy students | PPTX [slideshare.net]
- 13. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 14. Plasma level determination of 1,4-butanedisulphonate by ion chromatography and conductimetric detection [pubmed.ncbi.nlm.nih.gov]
- 15. Noisy baseline - Chromatography Forum [chromforum.org]
Technical Support Center: S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate Assays
Welcome to the technical support center for S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying SAMe-1,4-butanedisulfonate?
A1: The primary methods for the quantification of S-adenosyl-L-methionine (SAMe) and its salts like 1,4-butanedisulfonate include High-Performance Liquid Chromatography (HPLC), spectrophotometric assays, fluorometric assays, and mass spectrometry (MS).[1][2][3][4] HPLC is often favored for its ability to separate SAMe from related compounds and impurities.[5][6] Spectrophotometric and fluorometric assays are also common but can be more susceptible to interference.[2][3] Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity.[4][7]
Q2: What are the main sources of interference in SAMe assays?
A2: Interference can arise from various sources depending on the assay method. Common sources include:
-
Endogenous substances from the sample matrix, such as proteins, hemoglobin (from hemolysis), bilirubin (B190676) (icterus), and lipids (lipemia).[8][9]
-
Exogenous substances introduced during sample preparation, like solvents, reagents, and contaminants from labware.[6][9]
-
Cross-reactivity with structurally similar molecules or metabolites of the analyte.[10]
-
Assay-specific interferents , such as compounds that absorb light at the same wavelength in spectrophotometric assays or co-eluting compounds in HPLC.[2][11]
Q3: How stable is this compound and how should it be stored?
A3: S-adenosyl-L-methionine is known for its chemical instability, readily breaking down at room temperature and at certain pH values.[12] The 1,4-butanedisulfonate salt form enhances its stability.[13] For long-term storage, it is recommended to store this compound at 4°C under nitrogen.[14] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also under nitrogen.[14] It is sensitive to temperature, light, and pH.[1]
Troubleshooting Guides
Spectrophotometric and Fluorometric Assays
Issue 1: High Background Signal or Inconsistent Readings
-
Possible Cause: Interference from sample components that absorb light or fluoresce at the assay wavelengths.[8][15]
-
Troubleshooting Steps:
-
Run a sample blank: Measure the absorbance or fluorescence of your sample matrix without the assay reagents to determine the background signal.
-
Sample preparation: Use a protein precipitation or a solid-phase extraction (SPE) step to remove interfering proteins and other macromolecules.
-
Wavelength selection: If possible, adjust the excitation and emission wavelengths to minimize the contribution from interfering substances.[16]
-
Use of control samples: Spike a known amount of SAMe into the sample matrix to check for recovery and identify matrix effects.
-
Issue 2: Low Signal or No Signal
-
Possible Cause: Degradation of SAMe, incorrect reagent preparation, or improper instrument settings.[17]
-
Troubleshooting Steps:
-
Verify SAMe stability: Ensure that the this compound and prepared solutions have been stored correctly and are within their expiration dates.[1][14]
-
Reagent preparation: Prepare fresh reagents and ensure all components are at the correct temperature before use.[18]
-
Instrument calibration: Check the instrument's calibration and filter settings to ensure they are appropriate for the assay.[17]
-
Positive control: Run a standard sample of SAMe to confirm that the assay is working correctly.
-
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for SAMe
This protocol is a generalized procedure and may require optimization for specific sample types.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare the assay reagent, which typically includes an enzyme that uses SAMe as a substrate and a chromogenic substrate that changes absorbance upon reaction.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the SAMe stock solution to create a standard curve with a range of concentrations.
-
-
Sample Preparation:
-
If necessary, perform sample cleanup to remove interfering substances. This may involve protein precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA), followed by neutralization.
-
-
Assay Procedure:
-
Add a specific volume of the standard or sample to a microplate well.
-
Add the assay reagent to initiate the reaction.
-
Incubate the plate for a specified time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of SAMe in the samples from the standard curve.
-
Quantitative Data Summary
Table 1: Common Interfering Substances in Spectrophotometric/Fluorometric Assays
| Interfering Substance | Type of Interference | Potential Mitigation Strategy |
| Hemoglobin | Spectral (absorbance)[8] | Sample blanking, bichromatic measurements[8] |
| Bilirubin | Spectral (absorbance)[8] | Use of different chromogens, longer wavelengths[8] |
| Lipids | Light scattering[8] | Sample blanking, bichromatic measurements[8] |
| Proteins | Physical/Chemical[8] | Protein precipitation, sample dilution |
| Reducing Agents | Chemical[19] | Use of alternative extraction methods |
| Fluorescent Compounds | Autofluorescence[15] | Pre-read of sample fluorescence, use of red-shifted fluorophores[16] |
Visualizations
Diagram 1: General Troubleshooting Workflow for Spectrophotometric/Fluorometric Assays
Caption: Troubleshooting workflow for spectrophotometric assays.
Diagram 2: Logical Relationship of Interference Sources in HPLC Analysis
Caption: Sources and effects of HPLC interference.
References
- 1. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newprairiepress.org [newprairiepress.org]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. sundiagnostics.us [sundiagnostics.us]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wendyblount.com [wendyblount.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-methionine 1,4-butanedisulfonate (SAMe-1,4-Butanedisulfonate)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and troubleshooting of SAMe-1,4-Butanedisulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, desiccated, and protected from light and heat. The recommended storage temperature is between -10°C and -25°C.[1][2][3] Some suppliers also recommend storage under an inert gas like argon or nitrogen at 2-8°C.[4]
Q2: How long can I store this compound?
A2: When stored in its pure, solid form at -20°C, this compound can be stable for up to 3 years.[5]
Q3: What is the stability of this compound once it is dissolved in a solvent?
A3: In a solvent, the stability of this compound is significantly reduced. It is recommended to prepare solutions fresh. If storage is necessary, solutions should be kept at -80°C, where they may be stable for up to 1 year.[5] Always perform a stability check for your specific solvent and concentration.
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
A4: Inconsistent results are often due to the degradation of SAMe in your experimental medium.[6] SAMe is chemically unstable, especially in aqueous solutions at neutral or alkaline pH and at room temperature.[7] It is crucial to minimize the time the compound spends in solution before use. Consider preparing fresh solutions for each experiment and keeping them on ice.
Q5: I am observing precipitation in my this compound solution. How can I address this?
A5: Precipitation can occur if the compound degrades into less soluble products or if the solubility limit in your chosen solvent is exceeded.[6] Ensure you are using a suitable solvent (e.g., DMSO, water with sonication) and are not exceeding the solubility limit.[1][5] If using aqueous buffers, be mindful of the pH, as it can affect both solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity | Degradation of SAMe due to improper storage or handling. | 1. Verify that the solid compound has been stored at the recommended temperature (-10°C to -25°C) and protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. If solutions must be prepared in advance, store them at -80°C and use within a validated stability window. 4. Perform a purity check of your stock solution using HPLC (see Experimental Protocols). |
| Inconsistent assay results | Instability of SAMe in the assay buffer. | 1. Minimize the incubation time of SAMe in the assay buffer. 2. Maintain a cool temperature (e.g., on ice) for all stock solutions and assay plates where possible. 3. Evaluate the pH of your assay buffer; SAMe is more stable at an acidic pH. 4. Run a time-course experiment to determine the stability of SAMe under your specific assay conditions. |
| Appearance of unexpected peaks in chromatography | Degradation of the compound. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh, high-purity standard. 2. Characterize degradation products if necessary using techniques like LC-MS. 3. Review solution preparation and storage procedures to minimize degradation. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or exceeding solubility limits. | 1. Consult the manufacturer's datasheet for recommended solvents and solubility information.[1][5] 2. Use sonication to aid dissolution in aqueous solutions.[5] 3. For cell-based assays, consider preparing a concentrated stock in DMSO and then diluting it in the culture medium. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Condition | Reference |
| Temperature | -10°C to -25°C | [1][2][3] |
| 2°C to 8°C (under inert gas) | [4] | |
| Atmosphere | Desiccated | [1][2] |
| Inert Gas (Argon or Nitrogen) | [4] | |
| Light | Protected from light | [8] |
| Container | Tightly sealed | [9][10] |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability Duration | Reference |
| Pure solid | -20°C | Up to 3 years | [5] |
| In solvent | -80°C | Up to 1 year | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure to determine the stability of SAMe in a specific solvent or buffer over time.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., water, PBS, cell culture medium)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- Mobile phase (e.g., 0.1 M sodium phosphate (B84403) buffer with 5 mM 1-octanesulfonic acid, pH 2.5, and acetonitrile)
2. Procedure:
- Solution Preparation: Prepare a solution of this compound in the solvent of interest at the desired concentration.
- Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the intact SAMe.
- Incubation: Store the solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored solution and inject it into the HPLC system.
- Data Analysis:
- Measure the peak area of SAMe at each time point.
- Calculate the percentage of remaining SAMe at each time point relative to the initial peak area at Time 0.
- Plot the percentage of remaining SAMe against time to determine the stability profile.
3. HPLC Conditions (Example):
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: Isocratic elution with 90% 0.1 M sodium phosphate buffer (pH 2.5) containing 5 mM 1-octanesulfonic acid and 10% acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 µL
Protocol 2: Purity Assessment of this compound Powder by HPLC
This protocol is for verifying the purity of a new or stored batch of solid this compound.
1. Materials:
- This compound powder
- High-purity reference standard of this compound
- HPLC-grade diluent (e.g., 0.1 M HCl or a suitable buffer)
- HPLC system and column as described in Protocol 1.
2. Procedure:
- Standard Preparation: Accurately weigh and dissolve the high-purity reference standard in the diluent to a known concentration.
- Sample Preparation: Accurately weigh and dissolve the this compound powder to be tested in the same diluent to the same concentration as the standard.
- HPLC Analysis:
- Inject the standard solution to determine the retention time and peak area of pure SAMe.
- Inject the sample solution.
- Data Analysis:
- Compare the chromatogram of the sample to the standard.
- Identify the main peak corresponding to SAMe.
- Calculate the area percentage of the SAMe peak relative to the total area of all peaks in the chromatogram to determine the purity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. mededucation.stanford.edu [mededucation.stanford.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Excessive S-Adenosyl-L-Methionine-Dependent Methylation Increases Levels of Methanol, Formaldehyde and Formic Acid in Rat Brain Striatal Homogenates: Possible role in S-adenosyl-L-methionine-induced Parkinson’s disease-like disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Excess S-adenosylmethionine inhibits methylation via catabolism to adenine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of SAMe-1,4-Butanedisulfonate
Welcome to the Technical Support Center for S-adenosylmethionine (SAMe)-1,4-Butanedisulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the impact of pH on the stability of this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is SAMe-1,4-butanedisulfonate and why is its stability important?
A1: S-adenosylmethionine (SAMe)-1,4-butanedisulfonate is a salt of the biologically active molecule S-adenosylmethionine. SAMe is a crucial methyl donor in numerous biochemical reactions. The 1,4-butanedisulfonate salt form is utilized to enhance the stability of the otherwise labile SAMe molecule.[1][2] Understanding its stability under various pH conditions is critical for designing robust experimental protocols, developing stable pharmaceutical formulations, and ensuring the accuracy and reproducibility of research results.
Q2: What is the general effect of pH on the stability of this compound?
A2: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, its stability significantly decreases.[3] A 5% aqueous solution of this compound exhibits a pH in the range of 1.0 to 2.0, contributing to its stability in its solid form when dissolved in water.[1]
Q3: What are the primary degradation products of SAMe at different pH values?
A3: The primary degradation products of SAMe include 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[3][4] The specific degradation pathways and the relative abundance of these products can be influenced by the pH of the solution.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To minimize degradation, it is recommended to prepare stock solutions of this compound in an acidic buffer (pH 2-5). Solutions should be prepared fresh whenever possible. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q5: Are there any visual indicators of this compound degradation?
A5: While color change is not a consistently reliable indicator for SAMe itself, discoloration has been reported when ademetionine 1,4-butanedisulfonate is dissolved in certain solutions like fructose (B13574) injections, suggesting a potential reaction.[5] The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on pH-related stability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of SAMe due to inappropriate pH of the experimental buffer or medium. | 1. Verify pH: Measure the pH of your experimental buffer or medium. 2. Use Acidic Buffers: If your experimental conditions permit, use a buffer with a pH in the acidic range (pH 2-5) to enhance stability. 3. Fresh Preparations: Prepare SAMe solutions immediately before use. Avoid storing solutions at room temperature for extended periods. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products (e.g., MTA, adenine, homoserine lactone). | 1. Identify Degradants: Compare the retention times of the unknown peaks with those of known SAMe degradation product standards. 2. Optimize Storage: Review your solution preparation and storage procedures. Ensure solutions are stored at the correct temperature and pH, and are protected from light. 3. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products under various stress conditions (acid, base, oxidation, heat, light). |
| Precipitation of the compound in solution | Poor solubility at a specific pH or temperature. | 1. Adjust pH: The solubility of SAMe and its salts can be pH-dependent. Test the solubility across a relevant pH range for your experiment. 2. Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a co-solvent like DMSO to improve solubility. 3. Temperature Control: Ensure the solution is maintained at a temperature where the compound remains soluble. |
| Variability between experimental replicates | Inconsistent degradation of SAMe across different samples. | 1. Standardize Procedures: Ensure that the time between solution preparation and use is consistent for all samples. 2. Control pH Tightly: Use buffers with sufficient capacity to maintain a constant pH throughout the experiment. 3. Temperature Control: Maintain a consistent temperature for all samples throughout the experimental duration. |
Quantitative Data Summary
| pH Range | Temperature | Stability Profile | Primary Degradation Products |
| Acidic (pH 1.0 - 4.0) | Room Temperature | High stability. Minimal degradation observed over 24 hours. | Minor formation of adenine and S-ribosylmethionine upon prolonged incubation in strong acid at elevated temperatures.[3] |
| Slightly Acidic (pH 4.0 - 6.0) | 30°C | Moderate stability. Gradual degradation observed over several hours to days. | 5'-Methylthioadenosine, Adenine, Homoserine[3] |
| Neutral (pH 6.5 - 7.5) | 37°C | Low stability. Significant degradation can occur within hours. | 5'-Methylthioadenosine, Adenine, Homoserine[3] |
| Alkaline (pH > 7.5) | 30°C | Very low stability. Rapid degradation observed. | 5'-Methylthioadenosine, Adenine, Homoserine[3] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solutions of varying pH.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate (B84403) buffers (or other appropriate buffers) of various pH values (e.g., pH 3, 5, 7.4, 9)
-
Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a pre-chilled acidic buffer (e.g., pH 3 phosphate buffer) to a known concentration (e.g., 1 mg/mL). Keep the stock solution on ice.
-
Test Solutions: Dilute the stock solution with the respective pH buffers (e.g., pH 3, 5, 7.4, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Procedure:
-
Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by diluting the aliquot with the initial mobile phase (acidic) and/or placing it in an autosampler set to a low temperature (e.g., 4°C).
-
Analyze the samples by HPLC.
4. HPLC Method:
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mobile phase consisting of an acidic buffer (e.g., 0.1 M sodium phosphate with 8 mM 1-octanesulfonic acid, pH 3.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm or 260 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH value.
-
If desired, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) for each pH.
Visualizations
Logical Workflow for Troubleshooting SAMe Instability
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.
Hypothesized Degradation Pathways of SAMe
Caption: Hypothesized major degradation pathways of S-adenosylmethionine under different pH conditions.
References
- 1. China Best S Adenosyl L Methionine 1 4 Butanedisulfonate Manufacturers Suppliers Factory [lsherb.com]
- 2. The Efficacy of S-Adenosyl Methionine and Probiotic Supplementation on Depression: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing variability in SAMe-1,4-Butanedisulfonate experimental results"
Welcome to the technical support center for S-adenosylmethionine (SAMe)-1,4-butanedisulfonate. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is SAMe-1,4-butanedisulfonate, and why is this specific salt form used?
A: S-adenosyl-L-methionine (SAMe) is a crucial biological molecule that functions as the primary methyl group donor in numerous metabolic pathways, including the methylation of DNA, RNA, proteins, and phospholipids.[1] However, the SAMe molecule is inherently unstable.[2][3] To enhance its viability for experimental and therapeutic use, it is formulated into stable salts. Ademetionine 1,4-butanedisulfonate is a specific, stable salt form of SAMe.[1] The choice of the salt form, such as butanedisulfonate, significantly influences the molecule's stability, shelf life, and bioavailability.[1] The butanedisulfonate form is believed to have a longer shelf life compared to other salts like the tosylate form.[1]
Q2: What are the primary degradation products of SAMe?
A: Due to its chemical instability, SAMe can degrade into several products, especially in solution and at room temperature or non-optimal pH.[2] The main degradation products include 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[2][4] Monitoring the presence of these compounds, particularly MTA, can be an indicator of SAMe degradation in your samples.[5]
Q3: What is the "methylation index," and why is it important in experiments?
A: The "methylation index" refers to the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) (SAM/SAH).[6] SAH is the byproduct of transmethylation reactions and acts as an inhibitor of most methyltransferases.[6] Therefore, the SAM/SAH ratio is considered a critical measure of the cell's or tissue's methylating capacity.[6] A decrease in this ratio can indicate an inhibition of methylation reactions, which is a crucial parameter to measure in many experimental models.
Handling and Storage
Q4: How should I store the lyophilized this compound powder?
A: The lyophilized (powder) form of SAMe is more stable than when in solution.[3] It should be stored desiccated at a low temperature, typically -10°C to -25°C, as recommended by suppliers.[7] It is critical to protect the powder from humidity, as moisture can significantly accelerate degradation.[5][8]
Q5: What is the best practice for preparing and storing aqueous stock solutions of SAMe?
A: Aqueous solutions of SAMe are highly susceptible to degradation.[2] For optimal stability, stock solutions should be prepared in an acidic buffer (e.g., pH 4.5-5.0 with acetic acid) and used as fresh as possible.[6] If storage is necessary, freezing is the best method to preserve the integrity of the solution and prevent alterations in the diastereoisomeric ratio.[2] Avoid repeated freeze-thaw cycles.
Q6: How long is a reconstituted SAMe solution stable under typical laboratory conditions?
A: SAMe solutions are sensitive to temperature, light, and pH.[9][10] Studies on ademetionine 1,4-butanedisulfonate for injection show that when diluted in fructose (B13574) or glucose, the mixture remains stable for up to 8 hours after preparation.[10] For in vitro experiments, it is strongly recommended to use the solution as soon as possible after preparation.[9] Incubating an aqueous solution at 38°C can result in the loss of nearly half the SAMe concentration within 7 days.[2]
Experimental Design and Analysis
Q7: What are the most critical preanalytical steps for minimizing variability when working with biological tissues?
A: Preanalytical steps are critical for obtaining valid data for SAM and SAH in tissues.[6] Metabolite changes can occur within seconds due to ischemia during sample collection.[6] To prevent enzymatic conversions and degradation, tissue samples should be flash-frozen in liquid nitrogen immediately upon collection.[6] All subsequent handling, including weighing and grinding, should be performed on frozen samples in liquid nitrogen.[6] Homogenization should be carried out in an ice-cold denaturing solution, such as perchloric acid, which also helps stabilize SAMe due to its acidic pH.[6]
Q8: What are the recommended methods for quantifying SAMe and its metabolites?
A: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for the sensitive and specific quantification of SAMe and SAH in biological samples.[6][11] These methods allow for the separation and accurate measurement of SAMe and its related metabolites, which is essential for determining the SAM/SAH ratio.[6][12]
Troubleshooting Guides
Problem: High Variability or Poor Reproducibility in Experimental Results
High variability between replicates is a common challenge in experiments involving SAMe. This guide provides a systematic approach to identifying and resolving the potential sources of this variability.
Caption: Troubleshooting flowchart for high experimental variability.
Q&A Troubleshooting Guide
Q: My results are inconsistent between replicates. Where should I start?
A: Start by evaluating the integrity of your SAMe reagent itself. SAMe is highly unstable.
-
Check Storage: Confirm your lyophilized powder is stored at -10°C to -25°C and, crucially, in a desiccated environment.[7][13] Moisture is a primary cause of degradation.[8]
-
Evaluate Stock Solution: Are you using a freshly prepared stock solution for each experiment? If not, how is it stored? Aqueous solutions degrade rapidly.[2] Freezing in an acidic buffer is the optimal storage method.[2][6] If you are seeing variability, discard any old stock solutions and prepare a fresh one immediately before use.
Q: I've confirmed my SAMe is of high quality. What's the next most likely source of variability?
A: Scrutinize your sample handling and experimental protocol for inconsistencies.
-
Timing: Are incubation times, quenching steps, and processing durations identical for every single sample? Small deviations can lead to large differences in results. Use precise timers for all critical steps.
-
Temperature: For tissue samples, were they all flash-frozen with the same speed and handled consistently in liquid nitrogen or on ice?[6] A delay of even a few minutes at room temperature can alter SAM/SAH ratios.[6] For in vitro assays, ensure all samples are incubated at the exact same temperature.
-
Pipetting: Are you using calibrated pipettes? Are you employing reverse pipetting for viscous solutions? Inaccurate dispensing of SAMe, enzymes, or substrates is a common source of error.
Q: My reagent and protocol seem solid, but I still see variability. What else could be the cause?
A: Investigate your assay conditions and final analysis method.
-
Buffer pH: Have you recently calibrated your pH meter? An incorrect buffer pH can dramatically affect both SAMe stability and enzyme kinetics.
-
Contaminants: Could your biological samples contain contaminants that interfere with the assay? This could include host cell proteins if the SAMe was produced via fermentation.[14] Consider including additional purification steps for your samples.
-
Quantification Method: When was your HPLC or mass spectrometer last calibrated? Are you using fresh, accurately quantified standards for your calibration curve? Instrument drift can introduce significant variability over time.
Data and Protocols
Data Summary Tables
Table 1: Stability of SAMe Under Various Conditions
| Condition | Duration | Observation | Finding | Reference |
| Aqueous Solution (38°C) | 7 days | 48% degradation | Highly unstable | [2] |
| Aqueous Solution (38°C) | 14 days | 68% degradation | Highly unstable | [2] |
| Liver Tissue (25°C) | 2 min | 48% drop in SAM/SAH ratio | Extremely unstable | [6] |
| Liver Tissue (4°C) | 5 min | 34% drop in SAM/SAH ratio | Very unstable | [6] |
| Liver Tissue (-80°C) | 2 months | 40% drop in SAM/SAH ratio | Gradual degradation | [6] |
| Diluted in Fructose/Glucose | 8 hours | Stable | Recommended use window | [10] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere/Conditions | Recommended Duration |
| Lyophilized Powder | -10°C to -25°C | Desiccated, protected from light | Per manufacturer's expiry |
| Aqueous Stock Solution | ≤ -20°C | In acidic buffer (pH 4.5-5.0) | Short-term (days to weeks) |
| Reconstituted Solution | 2-8°C or Room Temp | Protected from light | Use immediately (<8 hours) |
Key Experimental Protocols
Protocol 1: Preparation and Quantification of SAMe Stock Solution
-
Weighing: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation. Weigh the desired amount quickly in a low-humidity environment.
-
Solubilization: Dissolve the powder in an ice-cold, sterile-filtered acidic buffer (e.g., 10 mM HCl or a pH 5.0 acetate (B1210297) buffer). Vortex gently until fully dissolved.
-
Quantification: Determine the precise concentration of the stock solution immediately after preparation. The most common method is UV-Vis spectrophotometry, using the molar extinction coefficient at 260 nm. For higher accuracy, use an HPLC with a calibrated standard curve.
-
Aliquoting and Storage: If not for immediate use, dispense the stock solution into single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Handling Biological Tissue for SAM/SAH Analysis
-
Sample Collection: Excise the tissue as rapidly as possible to minimize ischemia.[6]
-
Quenching: Immediately drop the tissue into liquid nitrogen. This step is critical to halt all enzymatic activity.[6]
-
Storage: Store the frozen tissue at -80°C until analysis. Long-term storage can still lead to some degradation.[6]
-
Homogenization: Keep the tissue frozen during all subsequent steps. Weigh a piece of the frozen tissue on a pre-chilled surface. Pulverize the tissue into a fine powder using a mortar and pestle cooled with liquid nitrogen.
-
Extraction: Add the frozen tissue powder to a pre-chilled tube containing a precise volume of ice-cold 0.4 M perchloric acid. Homogenize thoroughly using a tissue homogenizer, keeping the tube on ice at all times.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant for SAM/SAH analysis via LC-MS/MS.
Visualizations
Caption: Core metabolic pathways involving SAMe.
Caption: General experimental workflow for a methylation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Adenosyl-L-methionine 1,4-butanedisulfonate Sigma-Aldrich [sigmaaldrich.com]
- 8. Development of the technology of tablets on the basis of ademetionine 1,4-butanedisulfonate | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. usafill.com [usafill.com]
- 14. Evaluation of protein impurities in Ademetionine 1,4-Butanedisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"SAMe-1,4-Butanedisulfonate vs SAMe tosylate stability comparison"
S-adenosylmethionine (SAMe) is a critical methyl donor in a multitude of biological pathways, making it a compound of significant interest for researchers in cellular metabolism, epigenetics, and drug development. However, the inherent instability of the SAMe molecule presents a considerable challenge for its application in experimental and therapeutic contexts. To address this, various salt forms have been developed to enhance its shelf-life and usability. Among the most common are SAMe-1,4-butanedisulfonate and SAMe tosylate. This guide provides a comparative overview of the stability of these two prominent salt forms, supported by available experimental data and methodologies, to aid researchers in selecting the appropriate compound for their needs.
Executive Summary
While there is a general belief in the scientific community that this compound offers superior stability and a longer shelf life compared to SAMe tosylate, direct head-to-head comparative studies with quantitative data are scarce in publicly available literature.[1][2] However, the choice of a salt form is known to significantly influence the stability of the SAMe molecule.[3] This guide will present the available evidence and provide a framework for evaluating the stability of different SAMe salts based on established experimental protocols.
Comparative Stability Data
Table 1: Illustrative Comparison of SAMe Salt Stability (Adapted from a study on SAMe phytate vs. SAMe tosylate) [3]
| Time (Months) | Storage Conditions | SAMe Tosylate (% Residual SAMe) | SAMe Phytate (% Residual SAMe) |
| 1 | 25°C, 60% RH | Data not provided | Data not provided |
| 3 | 25°C, 60% RH | Data not provided | Data not provided |
| 6 | 25°C, 60% RH | ~85% | >95% |
Note: This table is for illustrative purposes to demonstrate how stability data is presented. The data for SAMe Tosylate is from a study comparing it with SAMe Phytate, not this compound. The higher percentage of residual SAMe in the phytate salt indicates greater stability under the tested conditions.[3]
Experimental Protocols
To ensure reliable and comparable stability data, standardized experimental protocols are essential. The following methodology is based on a study comparing the stability of different SAMe salts and represents a robust approach for such an evaluation.[3]
Objective: To determine the long-term stability of different SAMe salt formulations under controlled environmental conditions.
Materials and Methods:
-
Sample Preparation: Samples of this compound and SAMe tosylate are prepared as dry powders.
-
Storage Conditions: The samples are stored in climatic chambers under controlled conditions as per the International Council for Harmonisation (ICH) guidelines for long-term stability testing (e.g., 25°C with 60% Relative Humidity).[3]
-
Time Points: Samples are collected for analysis at specified time intervals, such as at the start of the study (t=0) and after 1, 3, and 6 months.[3]
-
Analytical Method: The concentration of active SAMe in each sample is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5][6]
-
Column: A suitable reversed-phase column (e.g., C18) is used for separation.[4][7]
-
Mobile Phase: A buffered mobile phase is employed to ensure consistent chromatography.
-
Detection: UV detection at a wavelength of 259 nm is typically used to quantify SAMe.[3]
-
Quantification: The percentage of residual SAMe at each time point is calculated relative to the initial concentration at t=0.[3]
-
Experimental Workflow Diagram
Caption: Workflow for comparative stability testing of SAMe salts.
Signaling Pathway of SAMe Degradation
The inherent instability of SAMe leads to its degradation into several products. Understanding this pathway is crucial for interpreting stability data.
References
- 1. benchchem.com [benchchem.com]
- 2. literature.vivavitamins.com [literature.vivavitamins.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SAMe-1,4-Butanedisulfonate and Imipramine in Depression Research
An objective review of clinical efficacy, safety profiles, and underlying mechanisms of two distinct antidepressant compounds.
This guide provides a detailed comparison of S-adenosyl-L-methionine-1,4-butanedisulfonate (SAMe) and the tricyclic antidepressant imipramine (B1671792), focusing on their efficacy in treating major depressive disorder. While direct comparative studies in preclinical animal models are limited, extensive clinical trial data offers valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings from human studies, outlines experimental protocols, and visualizes the distinct mechanisms of action.
Comparative Efficacy in Clinical Trials
Multiple clinical studies have demonstrated that SAMe exhibits an antidepressant efficacy comparable to that of imipramine in patients diagnosed with major depressive disorder.[1][2] These trials, however, consistently report a significantly better tolerability profile for SAMe, with fewer and less severe adverse events.[1][2]
Two key multicenter, double-blind studies provide the primary basis for this comparison. In one study, intramuscular (i.m.) SAMe (400 mg/day) was compared to oral imipramine (150 mg/day) over a 4-week period.[1] Another trial evaluated oral SAMe (1600 mg/day) against the same oral imipramine dose over 6 weeks.[2] In both investigations, no statistically significant differences were observed in the primary efficacy measures, including the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) scores.[1][2]
Table 1: Comparative Efficacy of Intramuscular SAMe vs. Oral Imipramine (4 Weeks) [1]
| Efficacy Measure | SAMe (400 mg/day, i.m.) | Imipramine (150 mg/day, oral) | Statistical Significance |
| Baseline HAM-D Score (Mean ± SD) | 21.5 ± 2.6 | 21.3 ± 2.5 | NS |
| Endpoint HAM-D Score (Mean ± SD) | 10.4 ± 6.8 | 10.6 ± 7.1 | NS |
| HAM-D Score Reduction (%) | 51.8% | 50.4% | NS |
| Responders (≥50% HAM-D reduction) | Data not specified | Data not specified | NS |
| CGI Responders (%) | Data not specified | Data not specified | NS |
| Baseline MADRS Score (Mean ± SD) | 29.3 ± 4.5 | 28.9 ± 4.3 | NS |
| Endpoint MADRS Score (Mean ± SD) | 14.1 ± 9.4 | 14.4 ± 9.8 | NS |
NS: Not Significant; HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Asberg Depression Rating Scale; CGI: Clinical Global Impression.
Table 2: Comparative Efficacy of Oral SAMe vs. Oral Imipramine (6 Weeks) [2]
| Efficacy Measure | SAMe (1600 mg/day, oral) | Imipramine (150 mg/day, oral) | Statistical Significance |
| Baseline HAM-D Score | Not specified | Not specified | NS |
| Endpoint HAM-D Score | Not specified | Not specified | NS |
| Responders (≥50% HAM-D reduction) | Not specified | Not specified | NS |
| CGI Responders (%) | Not specified | Not specified | NS |
| Endpoint MADRS Score | Not specified | Not specified | NS |
While specific mean scores were not detailed in the summary of this second study, the authors report no significant differences in any efficacy measure between the two treatment groups.[2]
Safety and Tolerability
A significant advantage of SAMe over imipramine, as highlighted in these studies, is its superior safety and tolerability profile. Patients treated with SAMe reported significantly fewer adverse events compared to those receiving imipramine.[1][2]
Table 3: Comparison of Adverse Events (4-Week Intramuscular SAMe Study) [3]
| Adverse Event Metric | SAMe (n=147) | Imipramine (n=147) | p-value |
| Patients with at least one AE | 47 (32.0%) | 80 (54.4%) | <0.001 |
| Study drug-related AEs | 14 (9.5%) | 49 (33.3%) | <0.001 |
AE: Adverse Event
The lower incidence of side effects with SAMe suggests it may be a more suitable option for patients who are sensitive to the side effects commonly associated with tricyclic antidepressants.
Experimental Protocols: Clinical Trials
The data presented is derived from multicenter, double-blind, randomized, parallel-group clinical trials. Below is a generalized protocol based on these studies.
1. Study Population:
-
Inclusion Criteria: Adult patients (typically 18-65 years) with a diagnosis of Major Depressive Episode according to DSM criteria. A baseline severity score on the 21-item Hamilton Depression Rating Scale (HAM-D) of ≥18 was required.[1][2]
-
Exclusion Criteria: Patients with a history of bipolar disorder, psychosis, substance abuse, or other significant medical conditions that could interfere with the study. Pregnant or lactating women were also excluded.
2. Study Design:
-
Randomization: Patients were randomly assigned to receive either SAMe or imipramine.
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Dosage and Administration:
-
Duration: The treatment period was either 4 weeks (for i.m. SAMe)[1] or 6 weeks (for oral SAMe).[2]
3. Efficacy Assessments:
-
Primary Measures:
-
Secondary Measures:
4. Safety Assessments:
-
Adverse events were systematically recorded at each study visit, detailing their nature, intensity, and relationship to the study medication.
-
Vital signs and laboratory tests were monitored throughout the study.
References
- 1. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - Health Protection [healthprotection.com]
- 2. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of HPLC and CZE Methods for Ademetionine Butanedisulfonate Analysis
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) for the analysis of Ademetionine Butanedisulfonate, a crucial compound in pharmaceuticals and dietary supplements.[1][2] The following sections detail the experimental protocols and comparative performance data to aid in method selection and validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is designed for the quantification of Ademetionine Butanedisulfonate and is adapted from a validated study on its compatibility and stability.[1] The primary challenges in the HPLC analysis of Ademetionine are its instability in neutral or alkaline solutions and its polar nature, which can affect retention on standard reversed-phase columns.[3]
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
Chromatographic Conditions:
-
Column: Waters XBridge HILIC, 4.6 mm × 150 mm, 3.5 μm particle size.[1]
-
Mobile Phase A: Acetonitrile.[1]
-
Mobile Phase B: 0.01 mol/L ammonium (B1175870) formate (B1220265) solution, with pH adjusted to 4.0 using formic acid.[1]
-
Gradient: A linear gradient to 40% B over 10 minutes, held at 40% B for 5 minutes, followed by a return to initial conditions and equilibration for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 26 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Ademetionine butanedisulfonate reference standard is prepared in Mobile Phase B and then diluted to the required concentrations within the linear range.[1]
-
Sample Solution: Samples are dissolved and diluted in 0.01 M HCl or the initial mobile phase to a known concentration (e.g., 1 mg/mL), vortexed until fully dissolved, and filtered through a 0.45 µm syringe filter into an HPLC vial. To ensure stability, it is recommended to keep samples and standards in a cooled autosampler at 4-8 °C.[3]
Capillary Zone Electrophoresis (CZE) Method
The CZE method provides an alternative approach for the analysis of Ademetionine, based on a validated procedure for S-Adenosyl-L-methionine determination in dietary supplements.[1] CZE can be a complementary technique to HPLC, offering advantages in analyzing small sample volumes and a wide range of analytes.[4]
Instrumentation: A capillary electrophoresis system equipped with a UV detector.[1]
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 50 cm.[1]
-
Background Electrolyte (BGE): 100 mmol/L phosphate (B84403) buffer at pH 2.5.
-
Voltage: 25 kV.[1]
-
Temperature: 25 °C.[1]
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[1]
-
Detection Wavelength: 254 nm.[1]
Standard and Sample Preparation:
-
Standard Solution: The Ademetionine butanedisulfonate reference standard is dissolved in the background electrolyte to create a stock solution, which is then diluted as necessary.[1]
-
Sample Solution: The sample is diluted with the background electrolyte to achieve a concentration within the linear range of the assay.[1]
Method Performance Comparison
The selection of an appropriate analytical method is based on a thorough evaluation of its performance characteristics. The following table summarizes the validation data for the described HPLC and CZE methods for the analysis of Ademetionine.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 80.64 - 120.96 µg/mL | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 |
| Accuracy (% Recovery) | Method deemed accurate | 97.9% |
| Precision (RSD) | Intraday and interday precision results available | Intra-day: 0.52–0.89%, Inter-day: 1.15–1.60% |
| Limit of Detection (LOD) | 0.33 µg/mL[1][5] | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.0025 µg/mL and 0.00125 µg/mL for related impurities | 2 µg/mL |
| Analysis Time | Can be optimized with gradient elution | Approximately 20 minutes |
Visualizing the Analytical Workflow
To aid in the conceptualization of the analytical process, the following diagrams illustrate the workflow for the cross-validation of these analytical methods and a decision tree for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Host Cell Protein Impurities in SAMe-1,4-Butanedisulfonate Production: A Guide to ELISA Validation and Method Comparison
For researchers, scientists, and drug development professionals engaged in the production of S-adenosylmethionine (SAMe)-1,4-Butanedisulfonate, ensuring product purity is paramount. Host cell proteins (HCPs) are process-related impurities derived from the expression system, in this case typically Saccharomyces cerevisiae, which can pose a significant risk to the safety and efficacy of the final therapeutic product. The enzyme-linked immunosorbent assay (ELISA) remains the workhorse for HCP quantification in biopharmaceutical manufacturing. However, its effective implementation hinges on rigorous validation and an understanding of its limitations.
This guide provides a comparative overview of ELISA and its primary orthogonal method, mass spectrometry (MS), for HCP analysis in the context of SAMe-1,4-Butanedisulfonate production. It offers detailed experimental protocols and highlights key considerations for selecting and validating an appropriate HCP detection strategy.
Comparing HCP Analysis Methods: ELISA vs. Mass Spectrometry
The two most common techniques for the detection and quantification of HCPs are ELISA and mass spectrometry. While ELISA is a widely adopted method due to its high throughput and sensitivity, it is not without its limitations. Mass spectrometry has emerged as a powerful orthogonal method that can provide more comprehensive and detailed information.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoassay based on polyclonal antibodies raised against HCPs. | Separation of peptides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. |
| Quantification | Provides a total HCP concentration relative to a standard. | Can provide absolute or relative quantification of individual HCPs. |
| Coverage | Limited by the immunogenicity of HCPs; typically covers 30-70% of total HCPs.[1] | Unbiased detection of all proteins present in the sample, including low-abundance HCPs. |
| Identification | Does not identify individual HCPs. | Identifies specific HCPs, allowing for risk assessment of individual impurities. |
| Throughput | High throughput, suitable for routine in-process testing. | Lower throughput, more suitable for in-depth characterization and validation. |
| Development Time | Development of a process-specific ELISA can take several months. | Method development can be faster than for a specific ELISA.[2] |
| Cost | Generally more economical for routine testing. | Higher instrument and operational costs. |
Validating Commercial Saccharomyces cerevisiae HCP ELISA Kits
While numerous commercial ELISA kits are available for the detection of HCPs from Saccharomyces cerevisiae, their performance can vary. It is crucial to validate any chosen kit for its suitability in the specific this compound production process. Below is a comparison of key performance parameters as claimed by manufacturers for some commercially available kits.
| Parameter | Cygnus Technologies S.cerevisiae HCP ELISA Kit (F135) | Creative Diagnostics S.cerevisiae HCP ELISA Kit (DEIABL494) |
| Limit of Detection (LOD) | ~0.5 ng/mL[3][4] | 0.5 ng/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 0.9 ng/mL[3] | 0.9 ng/mL[5] |
| Assay Range | Not explicitly stated, but standards are provided. | Not explicitly stated, but precision data is provided for pools up to 200 ng/mL.[5] |
| Antibody Coverage | Claims reactivity to the majority of HCPs, with special procedures to ensure representation of low molecular weight and less immunogenic proteins.[6] | Claims broad reactivity and successful qualification for various products.[5][7] |
| Cross-Reactivity | Tested against Pichia pastoris and found to be non-reactive.[6] | Information not readily available. |
Note: The data presented above is based on manufacturer-provided information. It is imperative that end-users perform their own validation studies to confirm the suitability of any kit for their specific process and sample matrix.
Experimental Protocols
Detailed Protocol for HCP ELISA Validation
This protocol outlines the key steps for validating a commercial Saccharomyces cerevisiae HCP ELISA kit.
-
Preparation of Reagents and Samples:
-
Reconstitute all kit components (standards, antibodies, conjugates) as per the manufacturer's instructions.
-
Prepare a series of dilutions of the in-process and final drug substance samples of this compound. The dilution factor will depend on the expected HCP concentration.
-
-
Assay Procedure (Sandwich ELISA):
-
Add 100 µL of anti-HCP capture antibody to each well of a 96-well microplate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Block the remaining protein-binding sites in the wells.
-
Add 100 µL of the prepared standards and samples to the wells and incubate.
-
Wash the plate to remove unbound HCPs.
-
Add 100 µL of a biotinylated anti-HCP detection antibody to each well and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add 100 µL of a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add 100 µL of a TMB substrate solution and incubate to allow for color development.
-
Stop the reaction by adding 100 µL of a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis and Validation Parameters:
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Linearity of Dilution: Analyze the serially diluted samples. The calculated HCP concentration should be independent of the dilution factor within a defined range.
-
Spike and Recovery: Spike known amounts of HCP standard into the samples and measure the recovery. The recovery should be within an acceptable range (typically 80-120%) to demonstrate the absence of matrix effects.
-
Precision: Determine the intra-assay and inter-assay variability by running replicates of the same sample within the same assay and in different assays. The coefficient of variation (%CV) should be below a predefined limit.
-
Specificity: Confirm that the assay does not cross-react with the drug substance or other components in the sample matrix.
-
Orthogonal Method: LC-MS/MS for HCP Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a powerful orthogonal method to ELISA for in-depth characterization of HCPs.
-
Sample Preparation:
-
Deplete the high-abundance drug substance (this compound) from the sample to enrich for low-abundance HCPs.
-
Denature, reduce, and alkylate the proteins in the sample.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will perform a full scan to determine the mass-to-charge ratio of the peptides, followed by fragmentation of selected peptides to obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a Saccharomyces cerevisiae protein database to identify the peptides and, consequently, the proteins.
-
Quantify the identified proteins using either label-free or label-based methods.
-
Visualizing Key Processes
To better understand the experimental workflows and the biological context of HCP production, the following diagrams are provided.
Caption: A typical workflow for a sandwich ELISA used for HCP quantification.
Caption: Key stress response pathways in Saccharomyces cerevisiae that can lead to increased HCP release during fermentation.[8]
Conclusion
The validation of ELISA for HCP detection is a critical step in ensuring the quality and safety of this compound. While commercial ELISA kits provide a convenient and high-throughput solution for routine monitoring, they must be rigorously validated for each specific manufacturing process. The limitations of ELISA, particularly in terms of antibody coverage, necessitate the use of orthogonal methods like mass spectrometry for comprehensive HCP characterization and risk assessment. By employing a combination of a well-validated ELISA for process monitoring and LC-MS/MS for in-depth analysis, manufacturers can build a robust strategy for controlling HCP impurities and ensuring the delivery of a safe and effective therapeutic product.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. abcam.com [abcam.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. S. cerevisiae HCP ELISA Kit | CymitQuimica [cymitquimica.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cygnustechnologies.com [cygnustechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
SAMe-1,4-Butanedisulfonate Demonstrates Hepatoprotective Effects in Preclinical Models of Liver Disease Compared to Placebo
For Immediate Release:
[City, State] – [Date] – A comprehensive review of animal studies indicates that S-adenosylmethionine-1,4-butanedisulfonate (SAMe) shows significant promise in mitigating liver damage across various preclinical models of liver disease when compared to placebo. The findings, compiled for researchers, scientists, and drug development professionals, highlight SAMe's potential as a therapeutic agent, supported by quantitative data on liver function, antioxidant capacity, and cellular integrity.
S-adenosylmethionine, a naturally occurring molecule, plays a crucial role in multiple metabolic pathways, including the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[1][2] In models of liver injury, where GSH is often depleted, exogenous administration of SAMe has been shown to replenish these vital antioxidant stores, thereby protecting liver cells from damage.
Efficacy of SAMe in Acetaminophen-Induced Hepatotoxicity
In mouse models of acetaminophen (B1664979) overdose, a leading cause of acute liver failure, SAMe administration demonstrated a marked reduction in mortality and liver injury compared to placebo-treated animals. Treatment with SAMe significantly attenuated the depletion of both cytosolic and mitochondrial GSH, key events in acetaminophen-induced hepatotoxicity.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of acetaminophen (600 mg/kg body weight) dissolved in 50% propylene (B89431) glycol.
-
Treatment Groups:
-
SAMe Group: Received SAMe (1 g/kg body weight) dissolved in normal saline via i.p. injection either 4 hours before or 1 hour after acetaminophen administration.
-
Placebo Group: Received an equivalent volume of the vehicle (e.g., normal saline) at the same time points relative to acetaminophen administration.
-
-
Outcome Measures: Serum alanine (B10760859) aminotransferase (ALT) activity, hepatic and blood SAMe concentrations, cytosolic and mitochondrial GSH concentrations, and histological examination of liver tissue for necrosis.
| Parameter | Placebo (Acetaminophen only) | SAMe (administered post-acetaminophen) | Reference |
| Mortality Rate (C57Bl/6 mice) | 26.5% (13 of 49) | 9.5% (4 of 42) | [3] |
| Mortality Rate (C3H mice) | 22.2% (4 of 18) | 0% (0 of 24) | [3] |
| Plasma Glutathione (median) | 14.6 µmol/L | 20.8 µmol/L | [3] |
| Liver Glutathione | 100% (baseline) | 198% of baseline | [3] |
Protective Role of SAMe in Alcohol-Induced Liver Injury
Animal studies investigating the effects of alcohol, another major cause of liver disease, have also shown beneficial outcomes with SAMe treatment. In a mouse model of acute alcohol administration, SAMe attenuated the elevation in serum ALT, prevented the depletion of hepatic SAMe and mitochondrial GSH, and reduced lipid peroxidation.
Experimental Protocol: Acute Alcohol-Induced Liver Injury in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: Ethanol (B145695) (5 g/kg body weight) administered by gavage every 12 hours for a total of three doses.
-
Treatment Groups:
-
SAMe Group: Received SAMe (5 mg/kg body weight) via i.p. injection before each ethanol administration.
-
Placebo Group: Received a vehicle control.
-
-
Outcome Measures: Serum ALT activity, hepatic SAMe and mitochondrial GSH levels, and assessment of lipid peroxidation.
| Parameter | Placebo (Ethanol only) | SAMe + Ethanol | Reference |
| Serum ALT activity | Elevated | Significantly attenuated | [1] |
| Hepatic SAMe levels | Significantly decreased | Attenuated depletion | [1] |
| Mitochondrial GSH levels | Significantly decreased | Attenuated depletion | [1] |
| Lipid Peroxidation | Enhanced | Attenuated | [1] |
Amelioration of Cholestatic Liver Injury by SAMe
In a rat model of obstructive jaundice, which mimics cholestatic liver disease, SAMe administration demonstrated significant hepatoprotective effects. Compared to the placebo group, animals treated with SAMe showed improved liver function, reduced oxidative stress, and preservation of cellular membrane integrity.
Experimental Protocol: Bile Duct Ligation-Induced Cholestasis in Rats
-
Animal Model: Wistar rats.
-
Induction of Injury: Common bile duct ligation to induce obstructive jaundice. Sham-operated animals served as controls.
-
Treatment Groups:
-
SAMe Group: Received SAMe administration following bile duct ligation.
-
Placebo Group: Received vehicle control following bile duct ligation.
-
-
Outcome Measures: Serum levels of bilirubin, alkaline phosphatase (ALP), and gamma-glutamyl transpeptidase (GGT); hepatic levels of lipid peroxides and reduced glutathione (GSH); and activity of plasma membrane Na+/K+ and Ca2+-ATPase.
| Parameter | Placebo (Bile Duct Ligation only) | SAMe + Bile Duct Ligation | Reference |
| Serum Bilirubin, ALP, GGT | Increased | Significantly prevented increase | [4] |
| Hepatic Lipid Peroxides | Increased | Prevented increase | [4] |
| Hepatic Reduced Glutathione (GSH) | Decreased | Prevented decrease | [5] |
| Hepatocyte Na+/K+ and Ca2+-ATPase activity | Lower | Preserved activity | [4] |
Signaling Pathways and Mechanisms of Action
The protective effects of SAMe in animal models of liver disease are attributed to its central role in several key metabolic and signaling pathways. As a precursor to glutathione, SAMe directly contributes to the cellular antioxidant defense system. Furthermore, SAMe is the principal biological methyl donor, participating in methylation reactions that are essential for maintaining the structure and function of cell membranes and regulating gene expression.
Caption: Metabolic pathways of SAMe leading to hepatoprotection.
The experimental data from these preclinical studies consistently demonstrate the potential of SAMe-1,4-butanedisulfonate to ameliorate liver injury through multiple mechanisms, primarily by bolstering the liver's antioxidant capacity. These findings provide a strong rationale for further investigation into the clinical utility of SAMe in the management of various liver diseases.
Caption: General experimental workflow for animal studies of liver disease.
References
- 1. Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-adenosylmethionine protects against acetaminophen hepatotoxicity in two mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of S-adenosyl-l-methionine on liver damage induced by biliary obstruction in rats: a histological, ultrastructural and biochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of S-adenosyl-L-methionine on liver damage in experimental obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial SAMe-1,4-Butanedisulfonate Sources for Research Applications
For Researchers, Scientists, and Drug Development Professionals
S-adenosyl-L-methionine (SAMe) is a critical methyl donor in numerous biological pathways, playing a key role in the regulation of cellular processes such as gene expression, protein function, and neurotransmitter synthesis. Due to its inherent instability, SAMe is commercially available as stabilized salts, with SAMe-1,4-butanedisulfonate being a widely used form in research and pharmaceutical development. The purity, stability, and biological activity of this compound can vary between commercial sources, potentially impacting experimental outcomes and the development of therapeutic agents.
Quantitative Data Summary
The following tables summarize key quality attributes for this compound from various commercial suppliers. The data presented is illustrative and based on typical specifications and certificates of analysis. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier for the most accurate information.
Table 1: Purity and Impurity Profile
| Supplier | Product Number | Purity by HPLC (%) | (S,S)-Isomer Content (%) | Related Substances (%) | Moisture Content (%) |
| Supplier A | A-123 | ≥ 99.0 | ≥ 75.0 | Adenine: ≤ 0.5S-Adenosyl-L-Homocysteine: ≤ 0.5Methylthioadenosine: ≤ 1.5 | ≤ 5.0 |
| Supplier B | B-456 | ≥ 98.0 | ≥ 70.0 | Adenine: ≤ 1.0S-Adenosyl-L-Homocysteine: ≤ 1.0Methylthioadenosine: ≤ 2.0 | ≤ 6.0 |
| Supplier C | C-789 | ≥ 99.5 | ≥ 80.0 | Adenine: ≤ 0.2S-Adenosyl-L-Homocysteine: ≤ 0.3Methylthioadenosine: ≤ 1.0 | ≤ 4.0 |
Table 2: Stability and Biological Activity
| Supplier | Product Number | Stability (retained purity after 6 months at 25°C/60% RH) | Methyltransferase Inhibition (IC50 in a standardized assay) |
| Supplier A | A-123 | ≥ 97.0% | 1.2 µM |
| Supplier B | B-456 | ≥ 95.0% | 1.5 µM |
| Supplier C | C-789 | ≥ 98.5% | 1.1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted to perform in-house comparisons of different this compound sources.
Determination of Purity and (S,S)-Isomer Content by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to quantify the percentage of the biologically active (S,S)-isomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer with 8 mM 1-octanesulfonic acid sodium salt, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 5% B
-
15-25 min: 5-20% B
-
25-30 min: 20% B
-
30-35 min: 20-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Quantification: Purity is calculated by the area percentage method. The (S,S)-isomer content is determined by comparing the peak area of the (S,S)-isomer to the total area of both the (S,S) and (R,S) isomers.
Stability Testing
This protocol assesses the stability of this compound under controlled environmental conditions.
-
Method: Place accurately weighed samples of this compound in open glass vials within a stability chamber.
-
Conditions: 25°C ± 2°C and 60% ± 5% relative humidity (RH).
-
Time Points: Analyze the samples at 0, 1, 3, and 6 months.
-
Analysis: At each time point, determine the purity of the sample using the HPLC method described above.
-
Calculation: Stability is reported as the percentage of the initial purity retained at each time point.
In Vitro Methyltransferase Activity Assay
This assay evaluates the biological activity of this compound by measuring its ability to act as a methyl donor in an enzymatic reaction.
-
Principle: A generic methyltransferase (e.g., catechol O-methyltransferase, COMT) is used to catalyze the transfer of a methyl group from SAMe to a substrate. The formation of the methylated product is quantified.
-
Reagents:
-
Methyltransferase enzyme.
-
Methyl acceptor substrate (e.g., 3,4-dihydroxybenzoic acid for COMT).
-
This compound from different commercial sources.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM MgCl2).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, methyltransferase enzyme, and the methyl acceptor substrate.
-
Add varying concentrations of this compound from each commercial source to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., 0.5 M HCl).
-
Quantify the methylated product using HPLC with UV or fluorescence detection.
-
-
Data Analysis: Determine the initial reaction velocity at each SAMe concentration and calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each commercial source. A lower Km indicates a higher affinity of the enzyme for the SAMe from that source.
Visualizations
Signaling Pathway
S-adenosyl-L-methionine is a central molecule in cellular metabolism, participating in three major pathways: transmethylation, transsulfuration, and polyamine synthesis. The following diagram illustrates the pivotal role of SAMe in these interconnected pathways.
Caption: The central role of SAMe in major metabolic pathways.
Experimental Workflow
The following diagram outlines the workflow for a comprehensive comparison of different commercial this compound sources.
Caption: Workflow for comparing commercial SAMe sources.
A Comparative Guide to the Reproducibility of SAMe-1,4-Butanedisulfonate in Published Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and performance of S-Adenosyl-L-methionine-1,4-butanedisulfonate (SAMe-1,4-butanedisulfonate) in published clinical studies, primarily focusing on its application in major depressive disorder and osteoarthritis. The analysis is based on a comprehensive review of clinical trials, meta-analyses, and comparative studies against established alternative treatments.
Executive Summary
S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound that plays a crucial role in several metabolic pathways, including transmethylation and transsulfuration. The 1,4-butanedisulfonate salt of SAMe is a stable formulation used in clinical research and as a dietary supplement. Across numerous studies, SAMe has demonstrated efficacy comparable to standard antidepressants and non-steroidal anti-inflammatory drugs (NSAIDs) for mild to moderate depression and osteoarthritis, respectively, often with a more favorable safety profile.[1][2][3][4][5]
The reproducibility of SAMe's therapeutic effects is supported by the consistent findings across multiple independent clinical trials and meta-analyses. While direct replication studies are uncommon in clinical research, the convergence of evidence from various well-designed studies indicates a reliable treatment effect. However, as with many treatments, there is variability in patient response, and some studies have reported non-significant differences compared to placebo, highlighting the need for further research to identify patient populations most likely to benefit.[6][7][8]
This guide will delve into the quantitative data from key studies, detail the experimental protocols to allow for critical evaluation, and visualize the underlying biochemical pathways and experimental workflows.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing this compound with placebo and active comparators in the treatment of major depressive disorder and osteoarthritis.
Table 1: this compound vs. Imipramine (B1671792) for Major Depressive Disorder
| Efficacy Measure | SAMe (1600 mg/day, oral) | Imipramine (150 mg/day, oral) | Study Duration | Key Findings | Reference |
| Final HAM-D Score | No significant difference | No significant difference | 6 weeks | Efficacy of oral SAMe is comparable to imipramine. | [1][4] |
| Adverse Events | Significantly fewer | More frequent | 6 weeks | SAMe is significantly better tolerated. | [1][4] |
| Final HAM-D Score | No significant difference | No significant difference | 4 weeks | Efficacy of intramuscular SAMe is comparable to imipramine. | [1][2][5] |
| Adverse Events | Significantly fewer | More frequent | 4 weeks | SAMe is significantly better tolerated. | [1][2][5] |
Table 2: this compound vs. Escitalopram for Major Depressive Disorder
| Efficacy Measure | SAMe (1600-3200 mg/day) | Escitalopram (10-20 mg/day) | Placebo | Study Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Response Rates | 36% | 34% | 30% | 12 weeks | No significant differences between SAMe, escitalopram, and placebo. |[8] | | Remission Rates | 28% | 28% | 17% | 12 weeks | No significant differences between active treatments. |[8] | | Remission Rates | 34% | 23% | 6% | 12 weeks | SAMe was slightly more efficacious than escitalopram. |[9] |
Table 3: this compound vs. Celecoxib (B62257) for Osteoarthritis
| Efficacy Measure | SAMe (1200 mg/day) | Celecoxib (200 mg/day) | Study Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Pain Reduction | Equivalent | Equivalent | 8 weeks (cross-over) | SAMe is as effective as celecoxib in reducing pain. |[3] | | Functional Improvement | Equivalent | Equivalent | 8 weeks (cross-over) | SAMe is as effective as celecoxib in improving function. |[3] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of a study. Below are representative protocols from key clinical trials.
Protocol 1: Oral SAMe vs. Imipramine for Major Depressive Disorder
-
Study Design: Multicenter, double-blind, randomized controlled trial.[1][4]
-
Participants: Patients diagnosed with a major depressive episode with a baseline Hamilton Depression Rating Scale (HAM-D) score of ≥18.[1][4]
-
Intervention:
-
Primary Efficacy Measures:
-
Secondary Efficacy Measures:
-
Safety Assessment: Recording and comparison of all adverse events.[1][4]
Protocol 2: SAMe vs. Escitalopram and Placebo for Major Depressive Disorder
-
Study Design: Double-blind, randomized, placebo-controlled clinical trial.[8]
-
Participants: Outpatients with a diagnosis of major depressive disorder.
-
Intervention:
-
Primary Outcome Measure: Change in total HAM-D-17 score from baseline to endpoint.[10]
-
Dose Adjustment: For non-responders at week 6, the dose was doubled for the remaining 6 weeks.[9][11]
-
Safety Assessment: Monitoring of treatment-emergent side effects.[8]
Protocol 3: SAMe vs. Celecoxib for Osteoarthritis of the Knee
-
Study Design: Prospective, randomized, double-blind, cross-over trial.[3]
-
Participants: Adults (age 40 or older) with a diagnosis of osteoarthritis of the knee based on the American College of Rheumatology criteria.[3]
-
Intervention:
-
Primary Outcome Measures:
Mandatory Visualization
The following diagrams illustrate the key biochemical pathways involving SAMe and a typical experimental workflow for a clinical trial.
Caption: Transmethylation and Transsulfuration Pathways of SAMe.
Caption: Standard Randomized Controlled Trial Workflow.
References
- 1. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: A double-blind cross-over trial. [ISRCTN36233495] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized parallel-group, efficacy and safety study of intramuscular S-adenosyl-L-methionine 1,4-butanedisulphonate (SAMe) versus imipramine in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAMe holds promise for depression, studies find [nutraceuticalbusinessreview.com]
- 7. S-Adenosylmethionine (SAMe) for Central Nervous System Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial of S-Adenosyl-L-Methionine (SAMe) Vs. Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Dose Increase of S-Adenosyl-Methionine and Escitalopram in a Randomized Clinical Trial for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for S-Adenosylmethionine (SAMe) Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of S-adenosylmethionine (SAMe), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of deuterated SAMe-1,4-butanedisulfonate as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.
S-adenosylmethionine is a pivotal metabolite, serving as the primary methyl group donor in a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. Accurate measurement of its concentration in biological matrices is crucial for studies in epigenetics, cancer, liver disease, and neurological disorders. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the use of a suitable internal standard to correct for variability during sample preparation and analysis.
Deuterated this compound: A Widely Used Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix-induced ion suppression or enhancement and variations in extraction recovery.[1] Deuterated SAMe (d3-SAMe), often supplied as a 1,4-butanedisulfonate salt, is a commonly used SIL internal standard for SAMe quantification.
Performance Data
A validated LC-MS/MS assay for the quantification of SAMe in human plasma using d3-SAMe as an internal standard has demonstrated good performance in terms of accuracy and precision. The table below summarizes the inter-day accuracy and imprecision from this study.
| Analyte | Quality Control Level (nmol/L) | Inter-day Accuracy (%) | Inter-day Imprecision (%CV) |
| SAMe | 37.5 | 103.9 | 8.1 |
| SAMe | 75 | 98.7 | 9.1 |
| SAMe | 150 | 96.7 | 8.5 |
| SAMe | 300 | 97.2 | 8.7 |
| SAMe | 900 | 98.9 | 8.4 |
| Data from Klepacki et al., Clin Chim Acta, 2013.[2][3] |
These data indicate that d3-SAMe provides reliable quantification with accuracy values close to 100% and coefficients of variation (CVs) below 10%, which is well within the accepted guidelines for bioanalytical method validation.
Alternative Internal Standards: A Comparative Overview
While deuterated internal standards are widely used, other alternatives exist, each with its own set of advantages and disadvantages.
Carbon-13 (¹³C)-Labeled SAMe
Superiority in Co-elution and Stability
¹³C-labeled internal standards are often considered the "gold standard" among SILs. The key advantages of ¹³C-labeled standards over their deuterated counterparts include:
-
Perfect Co-elution: The larger relative mass difference between hydrogen and deuterium (B1214612) can sometimes lead to a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. This can be problematic if matrix effects vary across the chromatographic peak. ¹³C-labeled standards, having virtually identical physicochemical properties to the unlabeled analyte, typically co-elute perfectly, providing more accurate compensation for matrix effects.[4][5]
-
Greater Isotopic Stability: Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, particularly if they are in labile positions. ¹³C atoms, being part of the carbon backbone of the molecule, are not prone to such exchange, ensuring the isotopic integrity of the standard throughout the analytical process.[3][6]
While direct head-to-head comparative quantitative data for SAMe analysis using both d3-SAMe and ¹³C-SAMe was not found in the reviewed literature, the general consensus in the field of mass spectrometry is that ¹³C-labeled standards offer a higher degree of accuracy and robustness, especially in complex biological matrices.[4][5]
Structural Analogs
In cases where a SIL internal standard is not available or is prohibitively expensive, a structural analog can be used. A structural analog is a molecule that is chemically similar to the analyte but has a different molecular weight. For SAMe, a potential structural analog could be a closely related metabolite.
However, the use of structural analogs as internal standards has significant limitations:
-
Different Chromatographic Behavior: Due to structural differences, the analog will likely have a different retention time than the analyte. This means it will not experience the same matrix effects, potentially leading to inaccurate quantification.[2][7]
-
Variable Extraction Recovery: Differences in physicochemical properties can also lead to variations in extraction efficiency between the analyte and the structural analog.
Therefore, while a structural analog is a viable option when no SIL is available, it is generally considered less reliable than a deuterated or ¹³C-labeled internal standard.
Experimental Protocols
Detailed Methodology for SAMe Quantification in Human Plasma using d3-SAMe
The following protocol is based on the validated method by Klepacki et al. (2013).[2]
1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microfuge tube.
-
Add 50 µL of the internal standard solution (containing d3-S-adenosylmethionine at a concentration of 5 µmol/L in 0.1% formic acid).
-
Vortex the sample for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone (B3395972) to precipitate proteins.
-
Vortex for another 10 minutes and incubate at 4°C for an additional 10 minutes.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
SAMe: m/z 399.0 → 250.1
-
d3-SAMe: m/z 402.0 → 250.1
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of SAMe, the following diagrams are provided.
Caption: Experimental workflow for SAMe quantification.
Caption: The central role of SAMe in one-carbon metabolism.
Conclusion and Recommendations
Deuterated this compound is a reliable and well-validated internal standard for the quantification of SAMe in biological matrices. It provides good accuracy and precision, making it a suitable choice for many research applications.
However, for the highest level of analytical rigor, particularly in complex matrices or when matrix effects are a significant concern, a ¹³C-labeled SAMe internal standard is the superior choice . Its identical chromatographic behavior and greater isotopic stability minimize the potential for analytical errors.
The use of a structural analog should be considered only when a stable isotope-labeled internal standard is not feasible, and its use requires thorough validation to account for potential differences in chromatographic behavior and extraction recovery.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For all applications, a comprehensive method validation is essential to ensure the reliability of the quantitative data.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the In Vitro Methyl Donor Activity of S-Adenosylmethionine (SAMe) Salts
For Researchers, Scientists, and Drug Development Professionals
Comparison of SAMe Salts
The choice of a SAMe salt for in vitro studies is critical, as the counterions can influence the compound's stability, solubility, and handling characteristics.[3] The most commonly encountered salts are tosylates, disulfate tosylates, and butanedisulfonates.[4] While direct comparative studies on their methyl donor kinetics are lacking, stability is a key determinant of the concentration of active SAMe available in an assay over time.
| Salt Form | Chemical Name | Key Properties | References |
| Tosylate | S-Adenosyl-L-methionine tosylate | A commonly used salt for stabilizing SAMe. | [4] |
| Disulfate Tosylate | S-Adenosyl-L-methionine disulfate tosylate | Often used in commercial preparations for its stability. It is a mixed salt that provides a stable solid form of SAMe. Soluble in water. | [4][5][6] |
| Butanedisulfonate | S-Adenosyl-L-methionine 1,4-butanedisulfonate | Another stable salt form of SAMe used in clinical studies and commercial products. | [4][7][8] |
| Phytate | S-Adenosyl-L-methionine phytate | A newer formulation reported to have good chemical stability, comparable to the tosylate disulfate salt. | [3] |
| Novel Salts | e.g., SAMe disulfate resorcinol-4,6-disulfonate | A patent has reported novel salts with potentially improved stability compared to commonly available forms. | [9] |
Note: The molecular weight of the salt form should be taken into account when preparing solutions to ensure the correct molar concentration of the active SAMe molecule. The salt components can contribute significantly to the total mass.[4]
Experimental Protocols for Assessing Methyl Donor Activity
The following are detailed methodologies for key experiments to determine the in vitro methyl donor activity of SAMe salts. These protocols can be adapted for use with any of the available stable salt forms of SAMe.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol describes a fundamental method for measuring the transfer of a radiolabeled methyl group from SAMe to a histone substrate.
Materials:
-
Histone methyltransferase (HMT) enzyme of interest
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAMe)
-
Histone substrate (e.g., core histones, recombinant histones, or histone peptides)
-
2x Histone Methyltransferase Buffer (specific composition depends on the enzyme, but typically contains a buffer like Tris-HCl, salts like KCl or NaCl, and a reducing agent like DTT)
-
50 mM NaHCO₃ (pH 9.0)
-
Whatman P-81 phosphocellulose paper squares
-
Scintillation vials and scintillation fluid
-
SDS-PAGE equipment and reagents
-
Fluorography reagents
Procedure:
-
Reaction Setup: For each reaction, combine the following in a microcentrifuge tube on ice:
-
10 µL of 2× histone methyltransferase buffer
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine
-
The desired amount of histone substrate
-
HMT enzyme extract or purified enzyme
-
Nuclease-free water to a final volume of 20 µL
-
-
Controls: Prepare a negative control reaction by substituting the enzyme with the lysis buffer or water. A positive control with a known active HMT can also be included.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction and Spotting:
-
Spot 10 µL of each reaction onto a labeled Whatman P-81 paper square.
-
To the remaining 10 µL of the reaction, add SDS-PAGE sample buffer for subsequent gel analysis.
-
-
Washing: Place the P-81 paper squares in a beaker and wash three times for 5 minutes each with 250 mL of 50 mM NaHCO₃ (pH 9.0) on a shaker. This removes unincorporated [³H]-SAMe.
-
Scintillation Counting: Place each dried P-81 paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE Analysis (Optional): The remaining reaction mix can be run on an SDS-PAGE gel, followed by fluorography to visualize the radiolabeled histone substrate.
Continuous Enzyme-Coupled Fluorescent Methyltransferase Assay
This assay continuously monitors methyltransferase activity without the use of radioactive materials. The removal of the methyl group from SAMe generates S-adenosylhomocysteine (SAH), which is then enzymatically converted through a series of reactions that produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used to convert a non-fluorescent probe into a highly fluorescent product.
Materials:
-
Purified SAM-dependent methyltransferase
-
SAMe salt of choice
-
Methyltransferase acceptor substrate
-
Enzyme mix containing SAH nucleosidase, adenine (B156593) deaminase, and xanthine (B1682287) oxidase
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix, and fluorescent probe.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SAM methyltransferase sample
-
Acceptor substrate
-
For background control wells, add assay buffer instead of the enzyme.
-
-
Initiate Reaction: Add the SAMe salt solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence at each time point.
-
Plot the change in fluorescence over time. The slope of the linear portion of the curve represents the reaction rate.
-
The rate of methyltransferase activity can be calculated based on a standard curve generated with a known amount of H₂O₂ or SAH.
-
Visualizing the Role of SAMe: The One-Carbon Metabolism Pathway
The following diagrams illustrate the central role of SAMe as a methyl donor within the one-carbon metabolism pathway and a general workflow for evaluating methyltransferase activity.
Caption: The central role of SAMe in methyl group transfer.
Caption: Workflow for comparing SAMe salt methyl donor activity.
Conclusion
While a direct, quantitative comparison of the in vitro methyl donor activity of various SAMe salts is not extensively documented, the choice of salt remains a critical consideration for researchers. Stability and solubility are paramount for ensuring the availability of active SAMe in an experimental setup. The provided protocols offer robust methods for assessing the methyl donor activity of any chosen SAMe salt. Future research directly comparing the kinetics of different SAMe salts would be highly valuable to the scientific community, allowing for more informed decisions in experimental design.
References
- 1. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wendyblount.com [wendyblount.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. uspnf.com [uspnf.com]
- 7. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-adenosyl-L-methionine supplementation alleviates aortic dissection by decreasing inflammatory infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of SAMe-1,4-Butanedisulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of S-Adenosylmethionine (SAMe)-1,4-Butanedisulfonate, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
SAMe-1,4-butanedisulfonate is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to, safety goggles, gloves, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | GHS07 | Warning | H315, H319, H335 | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to neutralize potential hazards and ensure that the waste can be managed through standard chemical waste streams.
Experimental Protocol: Neutralization and Disposal
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinse water from cleaning contaminated labware.
-
Solid waste and liquid waste should be collected in separate, clearly labeled, and compatible containers.
-
-
Neutralization of Bulk Quantities:
-
For larger quantities of the pure compound or concentrated solutions, a neutralization step is recommended due to the presence of the butanedisulfonic acid moiety, which is a strong acid.
-
Prepare a dilute solution of the this compound waste in a large, appropriate container (e.g., a borosilicate glass beaker) within a fume hood.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the waste solution while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
This neutralization step mitigates the corrosivity (B1173158) of the waste.
-
-
Final Disposal:
-
Once neutralized, the liquid waste should be transferred to a designated hazardous waste container for aqueous chemical waste.
-
Solid waste contaminated with this compound should be placed in a sealed, labeled container for solid chemical waste.
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and appropriate hazard symbols.
-
Dispose of all waste through your institution's official hazardous waste management program. Adhere strictly to local, regional, and national regulations.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling SAMe-1,4-Butanedisulfonate
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for handling S-Adenosyl-L-methionine-1,4-butanedisulfonate (SAMe-1,4-Butanedisulfonate). Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
This compound is a chemical that requires careful handling due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also a hygroscopic powder, meaning it readily absorbs moisture from the air, which can affect its quality and handling characteristics.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound, particularly when weighing or transferring the powder.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against dust particles and accidental splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a fully buttoned lab coat, and full-length pants | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes | To protect feet from potential spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, before beginning work.
-
Verify that all required PPE is clean, in good condition, and readily available.
2. Donning PPE:
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the respirator, ensuring a proper fit and seal.
-
Put on chemical safety goggles, followed by the face shield.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[2]
-
Handle the compound carefully to avoid creating dust clouds.
-
If a spill occurs, follow the established laboratory protocol for cleaning up solid chemical spills. This generally involves carefully sweeping up the material to avoid generating dust and placing it in a sealed, labeled container for hazardous waste disposal.[2]
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous waste in a designated, sealed container. Unused or waste this compound must also be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
